APX879
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H73N3O12 |
|---|---|
Molecular Weight |
860.1 g/mol |
IUPAC Name |
N-[(Z)-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-ylidene]amino]acetamide |
InChI |
InChI=1S/C46H73N3O12/c1-11-14-33-20-26(2)19-27(3)21-39(58-9)42-40(59-10)23-29(5)46(56,61-42)43(53)44(54)49-18-13-12-15-35(49)45(55)60-41(30(6)37(52)25-34(33)48-47-31(7)50)28(4)22-32-16-17-36(51)38(24-32)57-8/h11,20,22,27,29-30,32-33,35-42,51-52,56H,1,12-19,21,23-25H2,2-10H3,(H,47,50)/b26-20+,28-22+,48-34-/t27-,29+,30+,32-,33+,35-,36+,37-,38+,39-,40-,41+,42+,46+/m0/s1 |
InChI Key |
SNUGJLTYIQECPY-OZIGKTPASA-N |
Origin of Product |
United States |
Foundational & Exploratory
APX879: A Deep Dive into its Mechanism of Action for Fungal-Selective Calcineurin Inhibition
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of APX879, a novel calcineurin inhibitor designed for enhanced fungal selectivity. This document details the molecular interactions, signaling pathways, and experimental validation of this compound's unique pharmacological profile.
Core Mechanism: Selective Inhibition of Fungal Calcineurin
This compound is a semi-synthetic analog of the well-known immunosuppressant FK506 (Tacrolimus). Its primary mechanism of action is the inhibition of calcineurin, a crucial serine/threonine phosphatase. However, unlike its parent compound, this compound was rationally designed to preferentially target fungal calcineurin, thereby minimizing the immunosuppressive effects observed in humans.[1][2]
The inhibitory action of this compound is initiated by its binding to the highly conserved immunophilin FK506-binding protein 12 (FKBP12).[1][3] This binding event forms a composite drug-protein complex (this compound-FKBP12). This complex then physically interacts with and obstructs the active site of calcineurin, preventing it from dephosphorylating its downstream substrates.
The basis for this compound's fungal selectivity lies in a key structural difference between fungal and human FKBP12. A single amino acid residue at position 88—Phenylalanine (Phe88) in fungal FKBP12 versus Histidine (His88) in human FKBP12—creates a subtle but critical alteration in the drug-binding pocket.[1][2] this compound features a C-22 acetylhydrazone modification that introduces steric hindrance with the bulkier His88 of human FKBP12, leading to a less favorable binding interaction.[1][3] Conversely, this modification is well-accommodated by the Phe88-containing fungal FKBP12. This differential binding affinity is the cornerstone of this compound's reduced immunosuppressive profile and its targeted antifungal activity.
Quantitative Data Summary
The following tables summarize the key quantitative data that define the pharmacological profile of this compound in comparison to FK506.
Table 1: In Vitro Immunosuppressive Activity
| Compound | Target | Assay | IC50 (nM) | Fold Difference (vs. FK506) |
| This compound | Human Calcineurin | IL-2 Expression in Murine T-cells | 13.48 | 71-fold less potent |
| FK506 | Human Calcineurin | IL-2 Expression in Murine T-cells | 0.19 | - |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Species | MIC (µg/mL) |
| This compound | Cryptococcus neoformans | 0.5 - 1 |
| This compound | Aspergillus fumigatus | 0.5 - 1 |
| This compound | Candida albicans | 8 |
| This compound | Mucor circinelloides | 2 - 4 |
| FK506 | Cryptococcus neoformans | 0.05 |
Table 3: Binding Affinity (Dissociation Constant - Kd) to FKBP12
| Ligand | FKBP12 Source | Technique | Kd (nM) |
| This compound | Human | Isothermal Titration Calorimetry (ITC) | 40- to 100-fold less tight than FK506 |
| FK506 | Human | Isothermal Titration Calorimetry (ITC) | 2.7 ± 0.5 |
| FK506 | Aspergillus fumigatus | Isothermal Titration Calorimetry (ITC) | 4.7 ± 0.6 |
| FK506 | Mucor circinelloides | Isothermal Titration Calorimetry (ITC) | 3.0 ± 0.7 |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound.
Caption: Comparative signaling pathways of this compound in fungal and human cells.
Experimental Protocols
In Vitro Immunosuppressive Activity Assay
Objective: To quantify the immunosuppressive potential of this compound by measuring the inhibition of Interleukin-2 (IL-2) production in primary murine T-cells.
Methodology:
-
Cell Isolation: Naive, primary CD4+ T-cells are isolated from the spleens and lymph nodes of mice.
-
Cell Culture: The isolated T-cells are cultured in 96-well plates in appropriate media.
-
T-Cell Activation: T-cells are stimulated to produce IL-2 using anti-CD3 and anti-CD28 antibodies.
-
Compound Treatment: The activated T-cells are treated with a serial dilution of this compound or FK506 (as a positive control) for 72 hours.
-
IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IL-2 concentrations are plotted against the compound concentrations, and the IC50 value (the concentration at which 50% of IL-2 production is inhibited) is calculated.
Biolayer Interferometry (BLI) for Binding Kinetics
Objective: To determine the association and dissociation rates of this compound to FKBP12.
Methodology:
-
Biosensor Preparation: Streptavidin-coated biosensor tips are hydrated.
-
Ligand Immobilization: Biotinylated FKBP12 (either human or fungal) is immobilized onto the streptavidin biosensor tips.
-
Baseline Establishment: The biosensor tips with immobilized FKBP12 are equilibrated in a buffer-only solution to establish a stable baseline.
-
Association: The biosensor tips are then immersed in solutions containing various concentrations of this compound, and the change in the interference pattern is monitored in real-time as the drug associates with the immobilized protein.
-
Dissociation: After the association phase, the biosensor tips are moved back to the buffer-only solution, and the dissociation of the drug from the protein is monitored.
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Murine Model of Invasive Fungal Infection
Objective: To evaluate the in vivo efficacy of this compound in treating a systemic fungal infection.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., through treatment with cyclophosphamide (B585) and cortisone (B1669442) acetate) are used to establish a robust infection.
-
Infection: Mice are infected with a pathogenic fungal strain (e.g., Cryptococcus neoformans or Aspergillus fumigatus) via intravenous or intranasal inoculation.
-
Treatment: A cohort of infected mice is treated with this compound, typically administered intraperitoneally or orally, at various dosages and schedules. Control groups receive a vehicle control or a standard-of-care antifungal agent.
-
Monitoring: The health of the mice is monitored daily, and survival rates are recorded.
-
Fungal Burden Assessment: At specific time points, a subset of mice from each group is euthanized, and target organs (e.g., lungs, brain, kidneys) are harvested. The fungal burden in these organs is quantified by plating homogenized tissue on growth media and counting the resulting colony-forming units (CFUs).
-
Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data is typically analyzed using non-parametric statistical tests.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental protocols.
Caption: A streamlined workflow for determining binding kinetics using Biolayer Interferometry.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a murine model of fungal infection.
References
- 1. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
APX879: A Structure-Guided Approach to a Fungal-Selective Calcineurin Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of APX879, a novel analog of the immunosuppressant FK506 (tacrolimus). The core focus is on its chemical structure, mechanism of action, the structural basis for its fungal selectivity, and the experimental methodologies used in its characterization. This compound represents a significant advancement in the rational design of antifungal agents with reduced host toxicity.
Core Concept: A Fungal-Selective Calcineurin Inhibitor
This compound is a semi-synthetic derivative of FK506, engineered to exhibit reduced immunosuppressive activity while retaining potent antifungal properties.[1][2][3] The primary challenge in utilizing calcineurin inhibitors as antifungals is their potent immunosuppressive effect in humans, which is undesirable in patients with invasive fungal infections who are often already immunocompromised.[4] this compound was developed by leveraging structural differences between the fungal and human FKBP12 proteins, the initial binding target of FK506 and its analogs.[5][6] This structure-guided design has resulted in a molecule with a significantly improved therapeutic index, demonstrating efficacy in murine models of invasive fungal infection.[3][4][7]
Chemical Structure of this compound
This compound is built upon the macrocyclic scaffold of FK506. The key modification is the substitution of the C22 ketone group with an acetohydrazine moiety.[1][4][8] This seemingly minor alteration is fundamental to its selective activity.
Figure 1: Chemical Structures of FK506 and this compound
-
FK506 (Tacrolimus): A 23-membered macrolide lactone.
-
This compound: An FK506 analog with an acetohydrazine substitution at the C22 position, indicated in blue in various research diagrams.[9]
The rest of the FK506 scaffold, including the FKBP12-binding domain and the calcineurin-binding interface, remains unchanged.[4][8]
Mechanism of Action and Fungal Selectivity
This compound's mechanism of action mirrors that of FK506, involving the inhibition of the Ca²⁺/calmodulin-dependent phosphatase, calcineurin.[2]
Signaling Pathway Overview:
-
Binding: this compound first binds to the immunophilin FKBP12.
-
Complex Formation: The this compound-FKBP12 complex then forms a ternary complex with calcineurin (composed of CnA and CnB subunits).
-
Inhibition: This ternary complex sterically blocks the active site of calcineurin, preventing it from dephosphorylating its downstream targets.[3]
-
Downstream Effects:
-
In Fungi: Inhibition of calcineurin prevents the dephosphorylation of the transcription factor Crz1 (the homolog of NFAT). This disrupts stress response pathways, cell wall integrity, and virulence, leading to antifungal activity.[4]
-
In Human T-Cells: Inhibition of calcineurin blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). This prevents NFAT from translocating to the nucleus and activating the transcription of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, resulting in immunosuppression.[4][5]
-
The fungal selectivity of this compound is derived from a key difference in the FKBP12 protein between fungi and humans.[6] In the fungal FKBP12 (e.g., from Aspergillus fumigatus), the residue at position 88 is a phenylalanine (Phe88). In human FKBP12, this residue is a histidine (His88).[1][5] The acetohydrazine moiety at the C22 position of this compound was designed to introduce a steric clash or less favorable interaction with the human His88, thereby weakening the binding of the this compound-hFKBP12 complex to human calcineurin.[4][8] This leads to significantly reduced immunosuppressive effects.
Caption: this compound Signaling Pathway in Fungal vs. Human Cells.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through various in vitro assays.
Table 1: Immunosuppressive Activity of this compound vs. FK506
| Compound | IL-2 Production IC₅₀ (nM) | Fold Change vs. FK506 | Reference |
|---|---|---|---|
| FK506 | 0.19 | - | [9] |
| This compound | 13.48 | ~71-fold higher | [9] |
IC₅₀ (Half-maximal inhibitory concentration) was measured in activated primary murine CD4⁺ T cells.
Table 2: In Vitro Antifungal Activity (MIC) of this compound vs. FK506
| Fungal Species | This compound MIC (µg/mL) | FK506 MIC (µg/mL) | Reference |
|---|---|---|---|
| Cryptococcus neoformans | 1 | 0.05 | [9] |
| Aspergillus fumigatus | 0.5 - 1 | N/A | [4] |
| Mucor circinelloides | 2 - 4 | N/A | [4] |
| Candida albicans | 8 | N/A | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth.
Table 3: Binding Affinity to FKBP12
| Compound | Target Protein | Binding Affinity (K_d, nM) | Fold Difference (this compound vs. FK506) | Reference |
|---|---|---|---|---|
| FK506 | Human/Fungal FKBP12 | 2 - 5 | - | [4] |
| This compound | Human/Fungal FKBP12 | 120 - 450 | 40 to 100-fold weaker | [4] |
K_d (Dissociation constant) measured by Isothermal Titration Calorimetry (ITC). A higher K_d indicates weaker binding.
Experimental Protocols
The characterization of this compound involved a multi-faceted approach combining microbiology, immunology, biophysics, and computational methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
APX879: A Fungal-Specific Calcineurin Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
APX879 is an investigational, fungal-specific calcineurin inhibitor derived from FK506 (tacrolimus). It has been engineered to exhibit potent antifungal activity while minimizing the immunosuppressive effects associated with its parent compound.[1][2] This selectivity is achieved through a targeted modification at the C22 position of the FK506 scaffold, exploiting structural differences between fungal and human FK506-binding protein 12 (FKBP12).[3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Core Concepts
-
Calcineurin as an Antifungal Target: Calcineurin is a calcium-calmodulin-dependent serine/threonine phosphatase that plays a crucial role in the virulence and stress responses of various fungal pathogens.[5][6] Its inhibition represents a promising strategy for the development of novel antifungal therapies.[4][7]
-
The Challenge of Selectivity: The clinical use of broad-spectrum calcineurin inhibitors like FK506 for antifungal purposes is limited by their significant immunosuppressive activity in humans.[3]
-
Structure-Guided Design of this compound: this compound was developed through a structure-guided approach that identified key differences between the fungal and human FKBP12-FK506-calcineurin complexes.[3][8] Specifically, a phenylalanine residue (Phe88) in fungal FKBP12 versus a histidine residue (His88) in human FKBP12 at the drug-binding interface allows for the selective targeting of the fungal enzyme.[4][9]
Mechanism of Action
Similar to FK506, this compound exerts its antifungal effect by first binding to the immunophilin FKBP12. This this compound-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[9][10] The inhibition of calcineurin disrupts downstream signaling pathways essential for fungal growth, stress adaptation, and virulence.[5][6] The C22-acetohydrazine modification of this compound is designed to sterically and electrostatically favor binding to the fungal FKBP12-calcineurin complex containing Phe88, while having a less favorable interaction with the human complex containing His88.[4][10]
Signaling Pathway
The calcineurin signaling pathway is a critical regulator of cellular responses to stress in fungi. The diagram below illustrates the mechanism of calcineurin inhibition by this compound.
Caption: Calcineurin signaling pathway and its inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro activity of this compound against various fungal pathogens and its reduced immunosuppressive activity compared to FK506.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | This compound MIC (µg/mL) | FK506 MIC (µg/mL) |
| Cryptococcus neoformans | 1 | 0.05 |
| Candida albicans | Data not available | Data not available |
| Aspergillus fumigatus | Data not available | Data not available |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a drug that inhibits the visible growth of a microorganism.[3]
Table 2: Immunosuppressive Activity of this compound
| Assay | This compound IC50 (nM) | FK506 IC50 (nM) | Fold Difference |
| IL-2 Production Inhibition | 13.48 (Range: 10.7-16.9) | 0.19 (Range: 0.17-0.21) | >70-fold |
Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value indicates lower potency.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal activity of this compound is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination.
Protocol:
-
Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a specified turbidity, corresponding to a standard cell density.
-
Drug Dilution: this compound and the comparator drug (FK506) are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).
-
MIC Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of fungal growth compared to the drug-free control well.
IL-2 Production Assay for Immunosuppressive Activity
The immunosuppressive activity of this compound is assessed by its ability to inhibit interleukin-2 (B1167480) (IL-2) production in stimulated T-cells.
Protocol:
-
Cell Culture: A suitable T-cell line (e.g., Jurkat) or primary T-cells are cultured under standard conditions.
-
Cell Stimulation: The T-cells are stimulated to produce IL-2 using agents such as phytohemagglutinin (PHA) and phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Drug Treatment: The stimulated cells are treated with serial dilutions of this compound or FK506.
-
Incubation: The cells are incubated for a period sufficient to allow for IL-2 production (e.g., 24 hours).
-
IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of IL-2 inhibition against the drug concentration and fitting the data to a dose-response curve.[3]
In Vivo Efficacy in a Murine Model of Invasive Fungal Infection
The in vivo antifungal efficacy of this compound is evaluated in a murine model of systemic fungal infection.
Caption: Workflow for in vivo efficacy testing.
Protocol:
-
Infection: Mice (e.g., BALB/c) are immunosuppressed and then infected intravenously with a lethal dose of a fungal pathogen (e.g., Cryptococcus neoformans).
-
Treatment: At a specified time post-infection, mice are treated with this compound, FK506, or a vehicle control. The drug is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule.
-
Monitoring: The survival of the mice in each treatment group is monitored daily. In some studies, fungal burden in target organs (e.g., brain, lungs, kidneys) is assessed at specific time points by plating homogenized tissue on appropriate culture media.
-
Data Analysis: Survival data are analyzed using Kaplan-Meier survival curves and log-rank tests. Fungal burden data are typically analyzed using non-parametric statistical tests.
Conclusion
This compound represents a promising development in the search for novel antifungal agents. Its structure-guided design has resulted in a compound with potent, broad-spectrum antifungal activity and significantly reduced immunosuppressive properties.[3][9] The data presented in this guide highlight the potential of this compound as a selective calcineurin inhibitor for the treatment of invasive fungal infections. Further preclinical and clinical evaluation is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
- 7. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of APX879 in Fungal Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the face of rising antifungal resistance, novel therapeutic strategies are urgently needed. APX879, a semi-synthetic analog of the immunosuppressant FK506 (tacrolimus), has emerged as a promising antifungal candidate. Engineered for reduced immunosuppressive activity while retaining potent and broad-spectrum antifungal properties, this compound targets the calcineurin signaling pathway, a critical virulence determinant in many pathogenic fungi. This technical guide provides an in-depth overview of the mechanism of action, in vitro and in vivo efficacy, and experimental protocols relevant to the study of this compound in the context of fungal pathogenesis.
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The limited arsenal (B13267) of antifungal drugs is further threatened by the emergence of resistant strains. The calcineurin pathway, a calcium-calmodulin-activated serine/threonine phosphatase cascade, is essential for fungal stress responses, morphogenesis, and virulence, making it an attractive target for antifungal drug development. While FK506 effectively inhibits fungal calcineurin, its potent immunosuppressive effects in humans preclude its use as a dedicated antifungal agent. This compound was rationally designed to overcome this limitation by exploiting structural differences between human and fungal calcineurin-binding proteins.
Mechanism of Action: Selective Inhibition of Fungal Calcineurin
This compound exerts its antifungal activity through the inhibition of calcineurin.[1][2] The core mechanism involves the formation of a tripartite complex with the immunophilin FKBP12 (FK506-binding protein 12) and the catalytic (CnaA) and regulatory (CnB) subunits of calcineurin.[2] This complex sterically blocks the active site of calcineurin, preventing it from dephosphorylating its downstream substrates, such as the transcription factor Crz1.[2] The inhibition of the calcineurin pathway disrupts critical cellular processes in fungi, leading to attenuated virulence and, in some cases, growth inhibition.
The selectivity of this compound for fungal calcineurin is attributed to a key amino acid difference in the FKBP12 protein between humans and fungi.[3] In humans, position 88 of FKBP12 is occupied by a histidine (His88), whereas in many pathogenic fungi, this position is held by a phenylalanine (Phe88).[3] The acetohydrazine modification at the C22 position of the this compound scaffold creates a steric hindrance with the human His88, reducing its binding affinity and consequently its immunosuppressive effect.[1][3] In contrast, this modification is well-accommodated by the fungal Phe88, allowing for potent inhibition of fungal calcineurin.[1][3]
Figure 1: Signaling pathway of this compound in fungal pathogenesis.
Data Presentation: In Vitro Antifungal Activity of this compound
This compound exhibits broad-spectrum antifungal activity against a range of clinically important fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's in vitro potency.
| Fungal Species | This compound MIC (µg/mL) | FK506 MIC (µg/mL) |
| Aspergillus fumigatus | 0.5 - 1 | Not specified |
| Candida albicans | 8 | Not specified |
| Cryptococcus neoformans | 0.5 - 1 | 0.05 |
| Mucor circinelloides | 2 - 4 | Not specified |
Table 1: Comparative in vitro activity of this compound and FK506 against pathogenic fungi.[1][3]
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of this compound is determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
For Filamentous Fungi (e.g., Aspergillus, Mucorales): CLSI Document M38-A2 [4][5][6]
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. Conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a 100% reduction in growth compared to the drug-free control well.
For Yeasts (e.g., Candida, Cryptococcus): CLSI Document M27-A3 [7][8][9]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.
-
Drug Dilution: Serial dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Wells are inoculated with the yeast suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration at which a prominent decrease in turbidity is observed (approximately 50% growth inhibition) compared to the positive control.
In Vitro Calcineurin Phosphatase Activity Assay
This assay measures the ability of this compound to inhibit calcineurin's phosphatase activity.[10][11][12][13][14]
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, DTT, and CaCl2.
-
Substrate: A phosphopeptide substrate, such as RII phosphopeptide, is used.
-
Enzyme: Purified recombinant fungal calcineurin.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, calcineurin enzyme, and varying concentrations of this compound.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection of Phosphate (B84403) Release:
-
Terminate the reaction.
-
The amount of free phosphate released is quantified using a malachite green-based colorimetric detection reagent.
-
Read the absorbance at ~620 nm.
-
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of calcineurin activity) is calculated.
Murine Model of Disseminated Cryptococcosis
This in vivo model is used to assess the therapeutic efficacy of this compound.[15][16][17][18][19]
-
Infection: Immunocompetent or immunosuppressed mice (e.g., A/Jcr mice) are infected intravenously with a lethal inoculum of Cryptococcus neoformans (e.g., 1 x 106 CFU).
-
Treatment: Treatment with this compound (e.g., administered orally or intraperitoneally) is initiated at a specified time post-infection and continued for a defined duration. A vehicle control group is included.
-
Monitoring: Mice are monitored daily for signs of illness and survival is recorded.
-
Fungal Burden Determination: At the end of the experiment, or at specific time points, organs (e.g., brain, lungs, spleen) are harvested, homogenized, and plated on appropriate media to determine the fungal burden (CFU/gram of tissue).
Figure 2: Workflow for evaluating the antifungal properties of this compound.
Conclusion
This compound represents a promising step forward in the development of novel, targeted antifungal therapies. Its selective inhibition of fungal calcineurin, driven by key structural differences in the drug-binding pocket, allows for potent antifungal activity with significantly reduced immunosuppressive effects. The data presented in this guide underscore its broad-spectrum efficacy and provide a framework for its continued investigation. For researchers and drug development professionals, this compound serves as a compelling example of structure-based drug design and a valuable tool in the fight against invasive fungal diseases. Further studies to expand the profile of its activity against a wider range of fungal pathogens and to optimize its therapeutic potential are warranted.
References
- 1. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. njccwei.com [njccwei.com]
- 5. intertekinform.com [intertekinform.com]
- 6. scienceopen.com [scienceopen.com]
- 7. standardsclub.com [standardsclub.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Murine Models of Cryptococcus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Modeling of Cryptococcus neoformans Infection and Collection of Murine Samples | Springer Nature Experiments [experiments.springernature.com]
- 18. Antifungal Therapy in a Murine Model of Disseminated Infection by Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mouse Inhalation Model of Cryptococcus neoformans Infection Recapitulates Strain Virulence in Humans and Shows that Closely Related Strains Can Possess Differential Virulence - PMC [pmc.ncbi.nlm.nih.gov]
APX879 Binding Affinity to FKBP12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX879 is a semi-synthetic analog of the natural product FK506 (tacrolimus), designed to exhibit selective antifungal activity with reduced immunosuppressive effects in humans.[1] Like its parent compound, this compound's mechanism of action involves binding to the highly conserved immunophilin FK506-binding protein 12 (FKBP12). The resulting this compound-FKBP12 complex subsequently binds to and inhibits calcineurin, a crucial serine/threonine phosphatase.[2][3] In fungi, the inhibition of calcineurin disrupts essential pathways for virulence and stress responses, leading to antifungal activity.[3] The selectivity of this compound is achieved through structural modifications that exploit differences between the human and fungal FKBP12 proteins, particularly within the 80s loop of the protein.[4] This guide provides an in-depth overview of the binding affinity of this compound to human and fungal FKBP12, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Quantitative Binding Affinity Data
The binding of this compound to FKBP12 from different species has been quantitatively characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC). The thermodynamic parameters from these studies provide insights into the molecular interactions driving complex formation. The data below is summarized from ITC experiments comparing the binding of this compound and FK506 to human, Aspergillus fumigatus, and Mucor circinelloides FKBP12.[5]
| Ligand | FKBP12 Species | Kd (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | ΔG° (kcal/mol) |
| This compound | Human (hFKBP12) | 119.4 ± 15.8 | -1.8 ± 0.4 | 7.4 ± 0.8 | 1.41 ± 0.03 | -9.2 ± 0.9 |
| A. fumigatus (AfFKBP12) | 461.6 ± 22.6 | -1.2 ± 0.4 | 7.2 ± 1.0 | 1.96 ± 0.13 | -8.0 ± 1.0 | |
| M. circinelloides (McFKBP12) | 126.4 ± 30.3 | -2.0 ± 0.1 | 7.4 ± 0.2 | 0.93 ± 0.17 | -9.4 ± 0.2 | |
| FK506 | Human (hFKBP12) | 2.7 ± 0.5 | -15.0 ± 1.1 | -3.3 ± 1.2 | 1.09 ± 0.03 | -12.0 ± 1.6 |
| A. fumigatus (AfFKBP12) | 4.7 ± 0.6 | -6.7 ± 0.3 | 4.6 ± 0.3 | 2.02 ± 0.06 | -11.3 ± 0.4 | |
| M. circinelloides (McFKBP12) | 3.0 ± 0.7 | -9.8 ± 0.1 | 1.9 ± 0.2 | 1.06 ± 0.06 | -11.7 ± 0.2 |
Table 1: Thermodynamic parameters for the binding of this compound and FK506 to human and fungal FKBP12, as determined by Isothermal Titration Calorimetry at 25°C.[5] Data are presented as the average of triplicate experiments ± standard deviation. Kd represents the dissociation constant, ΔH is the change in enthalpy, TΔS is the change in entropy multiplied by the absolute temperature, n is the stoichiometry of the binding, and ΔG° is the Gibbs free energy change.
Signaling Pathway and Mechanism of Action
The binding of this compound to FKBP12 is the initial step in a signaling cascade that ultimately leads to the inhibition of calcineurin. The following diagram illustrates this pathway.
Caption: this compound-FKBP12 signaling pathway leading to calcineurin inhibition.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity of this compound to FKBP12.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant human, A. fumigatus, or M. circinelloides FKBP12 is expressed and purified.
-
The purified protein is extensively dialyzed against a suitable buffer (e.g., 50 mM sodium phosphate (B84403), 50 mM NaCl, pH 7.0) to ensure buffer matching.
-
This compound is dissolved in the final dialysis buffer to the desired concentration. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.
-
-
ITC Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is loaded with the FKBP12 solution (e.g., 10 µM), and the injection syringe is loaded with the this compound solution (e.g., 150 µM).
-
A series of small injections (e.g., 2-3 µL) of the this compound solution are made into the sample cell containing FKBP12.
-
The heat change associated with each injection is measured by the instrument.
-
Control experiments, such as titrating ligand into buffer, are performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data, consisting of heat pulses for each injection, is processed by subtracting the heat of dilution.
-
The integrated heat for each injection is plotted against the molar ratio of this compound to FKBP12.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using software such as MicroCal Origin.[5]
-
This fitting procedure yields the thermodynamic parameters: Kd, ΔH, and the stoichiometry of binding (n). The Gibbs free energy (ΔG°) and entropy (TΔS) are then calculated using the equation: ΔG° = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to identify the binding interface and to confirm the interaction between a ligand and a protein by monitoring changes in the chemical environment of specific atoms upon complex formation.
Experimental Workflow:
Caption: Workflow for NMR titration experiment to study protein-ligand binding.
Methodology:
-
Protein Preparation:
-
FKBP12 is expressed in minimal media supplemented with a 15N-labeled nitrogen source (e.g., 15NH4Cl) to produce isotopically labeled protein.
-
The 15N-labeled FKBP12 is purified and prepared in a suitable NMR buffer (e.g., a phosphate buffer in D2O/H2O).
-
-
NMR Titration:
-
A 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired for the free 15N-FKBP12. This spectrum serves as a fingerprint of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.
-
A concentrated stock solution of unlabeled this compound is prepared in the same buffer.
-
Small aliquots of the this compound stock solution are titrated into the 15N-FKBP12 sample.
-
A 1H-15N HSQC spectrum is recorded after each addition of this compound.
-
-
Data Analysis:
-
The series of HSQC spectra are overlaid to observe changes in peak positions and intensities upon addition of this compound.
-
Chemical Shift Perturbations (CSPs) are calculated for each residue to quantify the changes in the chemical environment.
-
Residues exhibiting significant CSPs are identified as being part of or near the binding site for this compound.
-
These residues can be mapped onto the 3D structure of FKBP12 to visualize the binding interface.
-
Conclusion
This compound demonstrates a nuanced binding affinity for FKBP12, with thermodynamic data revealing key differences in its interaction with human versus fungal orthologs. This selectivity is fundamental to its desired pharmacological profile of potent antifungal activity with attenuated immunosuppression. The experimental methodologies outlined in this guide, particularly Isothermal Titration Calorimetry and Nuclear Magnetic Resonance spectroscopy, are crucial for elucidating the molecular details of this interaction and for the rational design of future antifungal agents targeting the calcineurin pathway.
References
- 1. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Structural Biology of APX879 Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology of APX879, a novel analog of the immunosuppressant FK506. This compound has been engineered to exhibit reduced immunosuppressive activity while retaining potent, broad-spectrum antifungal properties. This document details the molecular interactions, quantitative biophysical data, and experimental methodologies that underpin its mechanism of action and selective targeting of fungal pathogens.
Core Concept: Selective Inhibition of Fungal Calcineurin
This compound is a derivative of FK506, modified at the C22 position with an acetohydrazine moiety.[1][2] This modification is central to its reduced immunosuppressive effect. Like FK506, this compound exerts its antifungal and immunosuppressive effects by forming a complex with the FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to and inhibits calcineurin, a crucial serine/threonine phosphatase.[1][3] In humans, calcineurin inhibition blocks T-cell activation, leading to immunosuppression.[1][4] In fungi, it disrupts essential virulence pathways.[3][5]
The selectivity of this compound arises from a key structural difference between human and fungal FKBP12. A critical residue at position 88, which is a histidine (His88) in human FKBP12, is a phenylalanine (Phe88) in the FKBP12 of many fungal pathogens, including Aspergillus fumigatus.[1][3] The acetohydrazine group of this compound is hypothesized to introduce a steric clash with the human FKBP12 His88 residue, leading to a less favorable binding interaction compared to its interaction with the fungal Phe88.[1][2][3] This differential binding is the basis for this compound's enhanced fungal selectivity and reduced immunosuppressive profile.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from structural and biophysical studies of this compound complexes.
Table 1: Crystallographic Data for this compound-FKBP12 Complexes
| Complex | PDB ID | Resolution (Å) | Space Group | Reference |
| hFKBP12-APX879 | 6VCU | 1.7 | P2₁2₁2₁ | [1] |
| AfFKBP12-APX879 | 6VCT | 1.6 | P2₁2₁2₁ | [1] |
| McFKBP12-APX879 | 6VCS | 1.9 | P2₁ | [1] |
hFKBP12: Homo sapiens FKBP12; AfFKBP12: Aspergillus fumigatus FKBP12; McFKBP12: Mucor circinelloides FKBP12.
Table 2: Binding Affinity of this compound and FK506 to FKBP12 Proteins
| Ligand | Protein | Binding Affinity (Kd, nM) | Fold Difference (vs. FK506) | Reference |
| FK506 | hFKBP12 | 2 - 5 | - | [1] |
| This compound | hFKBP12 | 120 - 450 | 40- to 100-fold less tight | [1] |
| FK506 | Fungal FKBP12 | 2 - 5 | - | [1] |
| This compound | Fungal FKBP12 | 120 - 450 | 40- to 100-fold less tight | [1] |
Table 3: In Vitro Immunosuppressive and Antifungal Activity
| Compound | Activity Metric | Value | Fold Difference (vs. FK506) | Reference |
| FK506 | IL-2 IC50 (immunosuppression) | 0.19 nM | - | [6] |
| This compound | IL-2 IC50 (immunosuppression) | 13.48 nM | 71-fold reduced | [3][6] |
| FK506 | MIC against C. neoformans | 0.05 µg/mL | - | [6] |
| This compound | MIC against C. neoformans | 1 µg/mL | [6] | |
| This compound | MIC against A. fumigatus and C. neoformans | 0.5 to 1 µg/ml | [1] | |
| This compound | MIC against Mucor circinelloides | 2 to 4 µg/ml | [1] | |
| This compound | MIC against Candida albicans | 8 µg/ml | [1] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the interception of the calcineurin signaling pathway. The following diagram illustrates this process.
Caption: Signaling pathway of this compound-mediated calcineurin inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used in the structural and biophysical characterization of this compound complexes.
High-resolution crystal structures of this compound in complex with human, A. fumigatus, and M. circinelloides FKBP12 were obtained to elucidate the molecular basis of its differential binding.[1]
Protocol:
-
Protein Expression and Purification: FKBP12 proteins were expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified FKBP12 proteins were co-crystallized with this compound. Crystals of the A. fumigatus complex were grown using a matrix screen based on PACT condition E9 (0.1 M HEPES/NaOH, pH 7.4, 0.2 M potassium/sodium tartrate, 22.27% w/v PEG 3,350).[7]
-
Data Collection: X-ray diffraction data were collected at a synchrotron source.[7]
-
Structure Determination and Refinement: The structures were solved by molecular replacement and refined to high resolution.[1]
The following diagram illustrates the general workflow for X-ray crystallography.
References
- 1. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for APX879 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX879 is an analog of the immunosuppressant drug FK506 (tacrolimus) that has been specifically engineered to exhibit potent antifungal activity with significantly reduced immunosuppressive effects.[1][2][3] This makes this compound a promising candidate for the development of novel antifungal therapies. This document provides detailed protocols for the essential in vitro assays required to characterize the antifungal efficacy and immunosuppressive profile of this compound. The described methodologies include antifungal susceptibility testing against various fungal pathogens and assessment of its impact on T-cell activation. Additionally, biophysical assays to characterize the binding affinity of this compound to its target proteins are outlined.
Introduction
This compound is a derivative of FK506, modified at the C22 position with an acetohydrazide moiety.[2][4][5] Like its parent compound, this compound exerts its biological effects by first binding to the immunophilin FKBP12.[1][6] The resulting this compound-FKBP12 complex then inhibits the calcium-calmodulin-dependent phosphatase, calcineurin.[1][6] In fungi, the calcineurin signaling pathway is crucial for virulence, stress responses, and growth, making it an attractive target for antifungal drugs.[1][3] The selectivity of this compound for fungal calcineurin over its human counterpart stems from a key difference in the FKBP12 protein: a phenylalanine residue (Phe88) in fungal FKBP12 versus a histidine residue (His88) in human FKBP12 at the drug-binding interface.[7] This structural difference leads to a less favorable interaction of the modified C22 position of this compound with the human FKBP12, resulting in reduced immunosuppressive activity.[1][2]
Data Presentation
Antifungal Activity of this compound
The in vitro antifungal activity of this compound has been evaluated against a range of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric to quantify the potency of an antifungal agent.
| Fungal Species | This compound MIC (µg/mL) | FK506 MIC (µg/mL) |
| Cryptococcus neoformans | 0.5 - 1 | 0.05 |
| Aspergillus fumigatus | 0.5 - 1 | Not specified |
| Candida albicans | 8 | Not specified |
| Mucor circinelloides | 2 - 4 | Not specified |
Data sourced from references[2].
Immunosuppressive Activity of this compound
The immunosuppressive potential of this compound was quantified by measuring the inhibition of interleukin-2 (B1167480) (IL-2) production in activated T-cells. A higher IC50 value indicates lower immunosuppressive activity.
| Compound | IL-2 Inhibition IC50 (nM) | Fold Reduction vs. FK506 |
| This compound | 13.48 | ~71-fold |
| FK506 | 0.19 | - |
Data sourced from reference[4]. This compound demonstrates a 71-fold reduction in immunosuppressive activity compared to FK506.[2]
Experimental Protocols
Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for broth microdilution antifungal susceptibility testing of yeasts.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
Materials:
-
This compound
-
Fungal isolates (e.g., C. neoformans, C. albicans, A. fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop
-
Sterile saline
-
Vortex mixer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on appropriate agar (B569324) plates and incubate to obtain a fresh culture.
-
Harvest the fungal cells using a sterile inoculating loop and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control, as determined by visual inspection or by reading the optical density at a specific wavelength.
In Vitro Immunosuppressive Activity Assay (IL-2 Production)
Objective: To assess the immunosuppressive activity of this compound by measuring its effect on IL-2 production by activated murine CD4+ T-cells.
Materials:
-
This compound
-
FK506 (as a positive control)
-
Primary murine CD4+ T-cells
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Mouse IL-2 ELISA kit
-
ELISA plate reader
Procedure:
-
Isolation and Culture of Murine CD4+ T-cells: Isolate CD4+ T-cells from the spleens of mice using standard immunomagnetic separation techniques. Culture the cells in complete RPMI 1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound and FK506 in complete RPMI 1640 medium.
-
T-cell Activation and Treatment:
-
Seed the purified CD4+ T-cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add the serially diluted this compound or FK506 to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the T-cells by adding the appropriate activation stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator.
-
Measurement of IL-2 Production:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a commercially available mouse IL-2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the log of the compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the IL-2 production) using a suitable non-linear regression analysis software.
-
Mandatory Visualization
Caption: this compound signaling pathway in fungal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. A CELLULAR ATLAS OF CALCINEURIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for APX879 in a Murine Model of Aspergillosis
For Research Use Only.
Introduction
Invasive aspergillosis (IA), primarily caused by Aspergillus fumigatus, is a significant cause of morbidity and mortality in immunocompromised individuals. The emergence of antifungal resistance highlights the urgent need for novel therapeutic agents. APX879 is a promising antifungal compound that functions as a less immunosuppressive analog of FK506.[1][2] It exhibits broad-spectrum antifungal activity by targeting calcineurin, a key enzyme in fungal stress responses and virulence.[1][2][3] While this compound has demonstrated efficacy in a murine model of cryptococcal infection, this document provides detailed protocols for its evaluation in a murine model of invasive aspergillosis, adapted from established methodologies for testing antifungal agents.[1][4][5]
This compound is a C22-modified analog of FK506, which reduces its immunosuppressive activity while maintaining its antifungal properties.[1][6] The mechanism of action involves the inhibition of calcineurin, which is crucial for fungal growth, stress responses, and virulence.[1]
Experimental Protocols
Murine Model of Invasive Pulmonary Aspergillosis
This protocol describes the establishment of a pulmonary aspergillosis model in mice, which mimics the natural route of infection in humans.
Materials:
-
Mouse Strain: Male BALB/c or C57BL/6 mice (6-8 weeks old)
-
Immunosuppressive Agents:
-
Cyclophosphamide (B585) (200 mg/kg and 250 mg/kg)
-
Cortisone (B1669442) acetate (B1210297) (200 mg/kg and 250 mg/kg)
-
-
Aspergillus fumigatus Strain: e.g., AF293 or CEA10
-
Culture Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Inoculum Preparation: Sterile 0.05% Tween 80 in saline
-
This compound Formulation: (See Section 3)
-
Vehicle Control: Sterile vehicle used for this compound formulation
-
Positive Control (Optional): Voriconazole or Liposomal Amphotericin B
-
Anesthetics: Ketamine/xylazine or isoflurane
Procedure:
-
Immunosuppression:
-
Aspergillus fumigatus Inoculum Preparation:
-
Culture A. fumigatus on SDA or PDA plates for 5-7 days at 37°C.
-
Harvest conidia by flooding the plate with sterile 0.05% Tween 80 in saline and gently scraping the surface.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile saline by centrifugation.
-
Resuspend the conidia in sterile saline and count using a hemocytometer.
-
Adjust the final concentration to 2.5 x 10^7 conidia/mL in sterile saline.
-
-
Infection:
-
Day 0: Anesthetize mice using ketamine/xylazine or isoflurane.
-
Administer 20 µL of the conidial suspension (5 x 10^5 conidia/mouse) via intranasal instillation.
-
-
This compound Treatment:
-
Begin treatment 24 hours post-infection.
-
Administer this compound (e.g., 20-60 mg/kg, dose to be optimized) via i.p. injection daily for a specified duration (e.g., 7-14 days).
-
A control group should receive the vehicle on the same schedule.
-
An optional positive control group can be treated with a standard antifungal agent.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality.
-
Primary Endpoint: Survival.
-
Secondary Endpoints:
-
Fungal Burden: At the end of the experiment, euthanize mice and aseptically harvest lungs and other organs (e.g., brain, kidneys). Homogenize tissues and plate serial dilutions on SDA to determine colony-forming units (CFU) per gram of tissue.[5]
-
Histopathology: Fix organ tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Gomori methenamine (B1676377) silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue invasion.[5]
-
-
Murine Model of Disseminated Aspergillosis
This protocol establishes a disseminated infection, which is useful for evaluating the efficacy of this compound against systemic spread of the fungus.
Procedure:
-
Immunosuppression and Inoculum Preparation: Follow the same procedures as in Protocol 1.
-
Infection:
-
Day 0: Infect mice by injecting 100 µL of a conidial suspension (e.g., 1 x 10^6 conidia/mouse) via the lateral tail vein.
-
-
This compound Treatment and Monitoring: Follow the same procedures as in Protocol 1. The primary organs for fungal burden and histopathology assessment will be kidneys, brain, and liver.
This compound Formulation for In Vivo Studies
A suitable vehicle for the in vivo administration of this compound and similar compounds can be prepared as follows. Solubility and stability of this compound in this vehicle should be confirmed prior to use.
Materials:
-
This compound powder
-
Kolliphor EL (Sigma-Aldrich)
-
Ethanol (200 proof)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of 50% Kolliphor EL and 50% ethanol.
-
Dissolve the this compound powder in this stock solution.
-
For administration, dilute this solution in sterile PBS to the final desired concentration. A common final vehicle composition is 10% Kolliphor EL, 10% ethanol, and 80% PBS.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Survival of Immunosuppressed Mice with Invasive Pulmonary Aspergillosis
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Mice | Median Survival (Days) | Percent Survival (Day +14) |
| Vehicle Control | - | i.p. | 10 | 7 | 0 |
| This compound | 20 | i.p. | 10 | 12 | 40 |
| This compound | 40 | i.p. | 10 | >14 | 70 |
| This compound | 60 | i.p. | 10 | >14 | 80 |
| Voriconazole | 10 | p.o. | 10 | >14 | 90 |
Table 2: Fungal Burden in Lungs of Immunosuppressed Mice
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g ± SD | p-value vs. Vehicle |
| Vehicle Control | - | 5.8 ± 0.5 | - |
| This compound | 20 | 4.2 ± 0.7 | <0.01 |
| This compound | 40 | 3.1 ± 0.6 | <0.001 |
| This compound | 60 | 2.5 ± 0.5 | <0.001 |
| Voriconazole | 10 | 2.2 ± 0.4 | <0.001 |
Visualizations
References
- 1. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APX879 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental use of APX879, a novel calcineurin inhibitor, in mouse models. This compound is an analog of FK506 designed to exhibit potent antifungal activity with significantly reduced immunosuppressive effects, making it a promising candidate for the treatment of invasive fungal infections.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting calcineurin, a crucial enzyme for virulence in many fungal pathogens.[1][2] Like the immunosuppressant drug FK506, this compound first forms a complex with the immunophilin FKBP12. This this compound-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[1] The inhibition of calcineurin prevents the dephosphorylation of downstream targets, such as the transcription factor NFAT (Nuclear Factor of Activated T-cells) in mammals and its homologs (like Crz1) in fungi.[1][3] This blockage disrupts stress response pathways essential for fungal survival and proliferation within a host.[3]
The reduced immunosuppressive activity of this compound stems from its selective binding to fungal FKBP12 over the human ortholog.[1][4] This selectivity is attributed to structural differences in the FKBP12 protein, particularly at the amino acid residue 88, which is a phenylalanine (Phe88) in fungi and a histidine (His88) in humans.[1][4] This difference allows for the rational design of FK506 analogs like this compound that are less disruptive to the mammalian immune system.[1]
Signaling Pathway of this compound Action
Caption: this compound forms a complex with FKBP12 to inhibit calcineurin.
Quantitative Data Summary
The following tables summarize the reported dosages and in vitro activities of this compound in comparison to FK506.
Table 1: In Vivo Dosage and Administration in Mice
| Compound | Dosage | Route of Administration | Frequency | Duration | Mouse Strain(s) |
| This compound | 20 mg/kg | Intraperitoneal (IP) | Once Daily | 7-8 days | C57BL/6 |
| FK506 (comparator) | 1-5 mg/kg | Intraperitoneal (IP) | Once Daily | 7-8 days | C57BL/6 |
Table 2: In Vitro Immunosuppressive Activity
| Compound | Metric | Value | Cell Type |
| This compound | IL-2 Production IC₅₀ | 13.48 nM | Murine CD4+ T cells |
| FK506 (comparator) | IL-2 Production IC₅₀ | 0.19 nM | Murine CD4+ T cells |
Table 3: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Cryptococcus neoformans | Aspergillus fumigatus | Mucor circinelloides | Candida albicans |
| This compound | 1 µg/mL | 0.5-1 µg/mL | 2-4 µg/mL | 8 µg/mL |
| FK506 (comparator) | 0.05 µg/mL | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in mice are provided below.
Protocol 1: Murine Model of Disseminated Cryptococcosis
This protocol outlines the procedure for establishing a disseminated Cryptococcus neoformans infection in mice to evaluate the efficacy of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Kolliphor EL, 10% ethanol, 80% sterile PBS)
-
Cryptococcus neoformans strain (e.g., H99)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Sterile saline
-
6- to 8-week-old female A/J or C57BL/6 mice
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Syringes and needles for injection
Procedure:
-
Fungal Culture Preparation:
-
Culture C. neoformans in liquid YPD medium overnight at 30°C with shaking.
-
Wash the fungal cells twice with sterile saline by centrifugation.
-
Resuspend the cells in sterile saline and adjust the concentration to 2 x 10⁵ CFU/mL using a hemocytometer.
-
-
Infection:
-
Anesthetize the mice using an appropriate method.
-
Infect the mice intravenously via the lateral tail vein with 100 µL of the fungal suspension (2 x 10⁴ CFU per mouse).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound. A formulation for a similar compound, JH-FK-08, involved dissolving the compound in a sterile mixture of 50% Kolliphor EL and 50% ethanol, followed by dilution in 80% PBS to the final concentration.
-
Administer this compound at 20 mg/kg body weight via intraperitoneal injection once daily, starting on the day of infection.
-
A vehicle control group should receive the same volume of the vehicle solution.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, neurological signs).
-
For survival studies, monitor until a predetermined endpoint is reached.
-
For fungal burden analysis, euthanize a subset of mice at specific time points (e.g., day 7 post-infection).
-
Aseptically harvest organs (brain, lungs, spleen), homogenize in sterile saline, and plate serial dilutions on YPD agar (B569324) to determine the colony-forming units (CFU) per gram of tissue.
-
Protocol 2: Assessment of In Vivo Immunosuppression
This protocol describes a method to evaluate the immunosuppressive effects of this compound in mice following an immune challenge.
Materials:
-
This compound
-
FK506 (as a positive control)
-
Vehicle solution
-
Antigen (e.g., NP-OVA)
-
Adjuvant (e.g., Alum)
-
6- to 8-week-old female C57BL/6 mice
-
Flow cytometry reagents for T and B cell analysis
Procedure:
-
Drug Administration:
-
Treat groups of mice with this compound (20 mg/kg), FK506 (e.g., 5 mg/kg), or vehicle via intraperitoneal injection once daily for 8 days.
-
-
Immunization:
-
On day 1 (24 hours after the first drug administration), immunize the mice subcutaneously with the antigen mixed with an adjuvant.
-
-
Sample Collection:
-
On day 8, euthanize the mice and harvest the draining lymph nodes.
-
-
Flow Cytometry Analysis:
-
Prepare single-cell suspensions from the lymph nodes.
-
Stain the cells with fluorescently labeled antibodies to identify and quantify T follicular helper cells and germinal center B cells.
-
Analyze the stained cells using a flow cytometer to assess the impact of the treatments on the immune response.
-
Experimental Workflow Visualization
Caption: Workflow for assessing this compound efficacy in a mouse infection model.
Disclaimer: The information provided is based on published preclinical research. Specific experimental conditions, including the choice of mouse strain, fungal pathogen, and endpoints, may need to be optimized for individual research goals. No specific pharmacokinetic or comprehensive toxicology data for this compound in mice was publicly available at the time of this writing. Researchers should exercise appropriate caution and conduct necessary safety and tolerability studies before large-scale use.
References
- 1. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
APX879: A Fungal-Specific Calcineurin Inhibitor with Reduced Immunosuppression
Application Note and Protocols for Cell Culture
Introduction
APX879 is a novel analog of the macrolide immunosuppressant FK506 (Tacrolimus). It is a C-22 acetylhydrazone-modified derivative of FK506 designed to exhibit reduced immunosuppressive activity while retaining potent antifungal properties.[1][2] This makes this compound a valuable research tool for studying fungal pathogenesis and developing new antifungal therapies with an improved safety profile. This compound exerts its biological effects through the inhibition of calcineurin, a key serine/threonine phosphatase involved in a multitude of cellular processes, including T-cell activation and fungal virulence.[1][2] By forming a complex with the immunophilin FKBP12, this compound binds to and inhibits calcineurin, thereby blocking downstream signaling pathways.[2] This application note provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments.
Chemical and Physical Properties
This compound is a semi-synthetic derivative of FK506. While the exact molecular formula and weight are not widely published, they can be calculated based on its structure as a C-22 acetylhydrazone modification of FK506. The parent compound, FK506, has a molecular formula of C₄₄H₆₉NO₁₂ and a molecular weight of 804.0 g/mol . The addition of an acetylhydrazone group (=N-NH-C(=O)CH₃) in place of the C-22 ketone (=O) results in a net addition of C₂H₄N₂O.
| Property | Value | Reference |
| CAS Number | 1801372-27-9 | [3] |
| Parent Compound | FK506 (Tacrolimus) | [1] |
| Chemical Structure | C-22 acetylhydrazone derivative of FK506 | [1] |
| Presumed Molecular Formula | C₄₆H₇₃N₃O₁₂ | Calculated |
| Presumed Molecular Weight | 860.1 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO | Inferred from FK506 protocols |
| Storage | Store at -20°C | Recommended |
Mechanism of Action: Calcineurin Inhibition
This compound functions as an inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. In eukaryotic cells, calcineurin plays a crucial role in various signaling pathways, including the activation of T-lymphocytes. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it upregulates the expression of genes encoding cytokines such as Interleukin-2 (IL-2), a key factor in T-cell proliferation and the adaptive immune response. This compound, like its parent compound FK506, first binds to the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to calcineurin, sterically hindering its phosphatase activity and thereby inhibiting the dephosphorylation and activation of NFAT. This ultimately leads to a reduction in IL-2 production and suppression of the immune response. The reduced immunosuppressive activity of this compound is attributed to structural modifications that decrease its affinity for the human FKBP12-calcineurin complex compared to the fungal counterpart.
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
Based on the presumed molecular weight of 860.1 g/mol , to prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 860.1 g/mol * (1000 mg / 1 g) = 8.601 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of cell culture grade DMSO to the tube containing the this compound powder. For example, to prepare a 10 mM solution with 8.601 mg of this compound, add 1 mL of DMSO.
-
Vortex or gently pipette up and down to ensure the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid in dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile for your application, filter it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.
-
2. Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. The IC₅₀ for IL-2 inhibition in murine CD4+ T cells has been reported to be in the range of 10.7–16.9 nM.[4]
Procedure:
-
Thaw the 10 mM this compound stock solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended for low final concentrations):
-
For example, to prepare a 100 µM intermediate dilution, add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to your cell culture medium to achieve the desired final concentration.
-
Example for a final concentration of 100 nM:
-
From a 10 mM stock: Add 1 µL of the 10 mM stock to 100 mL of cell culture medium.
-
From a 100 µM intermediate dilution: Add 100 µL of the 100 µM intermediate solution to 100 mL of cell culture medium.
-
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This should be prepared by adding the same volume of DMSO (without this compound) to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | Poor solubility or supersaturation. | Gently warm the solution at 37°C. If precipitation persists, prepare a fresh, lower concentration stock solution. |
| Precipitation in cell culture medium | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare a more dilute intermediate stock in medium before final dilution. |
| Cell toxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Include a vehicle control to assess DMSO toxicity. |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type. | |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to maintain its stability. |
| Inaccurate pipetting. | Use calibrated pipettes and sterile, high-quality tips. |
Conclusion
This compound is a promising tool for research in mycology and immunology. Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. The protocols provided in this application note offer a detailed guide for the preparation and use of this compound, enabling researchers to effectively investigate its biological activities. As with any experimental compound, it is recommended to perform initial optimization experiments to determine the ideal conditions for your specific cell culture system.
References
Application Notes and Protocols for Antifungal Susceptibility Testing of APX879
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX879 is a novel, investigational antifungal agent designed as a C22-modified analog of FK506. It functions as a calcineurin inhibitor with a mechanism aimed at reducing the immunosuppressive effects seen with its parent compound, FK506.[1][2] Calcineurin is a critical enzyme for stress response, virulence, and growth in many fungal pathogens.[1] this compound inhibits calcineurin by first binding to the immunophilin FKBP12, and this complex then inhibits the phosphatase activity of calcineurin.[3][4] This targeted action disrupts essential cellular processes in fungi, leading to antifungal activity. The design of this compound leverages structural differences between fungal and human FKBP12, specifically targeting a phenylalanine residue (Phe88) in the fungal protein that corresponds to a histidine residue (His88) in the human counterpart, thereby achieving greater selectivity and reduced immunosuppression.[3][4]
These application notes provide detailed protocols for in vitro antifungal susceptibility testing of this compound, summarize its activity against a range of fungal pathogens, and illustrate its mechanism of action.
Data Presentation
In Vitro Antifungal Activity of this compound
The minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) of this compound has been determined for various fungal species. The following table summarizes the in vitro activity of this compound, with comparisons to FK506 where available.
| Fungal Species | This compound MIC/MEC (µg/mL) | FK506 MIC (µg/mL) |
| Aspergillus fumigatus | 1 - 2 | Not consistently reported |
| Candida albicans | 8 | Not consistently reported |
| Cryptococcus neoformans | 0.5 - 1 | 0.05 |
| Mucor circinelloides | 2 - 4 | Not consistently reported |
Data compiled from multiple sources. MIC/MEC values can vary based on specific strains and testing conditions.[5][6]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing of this compound
The following protocols are based on modified Clinical and Laboratory Standards Institute (CLSI) methods M27-A3 for yeasts and M38-A2 for filamentous fungi.[4]
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 5 mg/mL).[4]
-
Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
2. Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (B569324) (SDA) plate and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration for the assay.
-
-
Filamentous Fungi (Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to the desired concentration using a hemocytometer.
-
Dilute the suspension in RPMI 1640 medium to the final testing concentration.
-
3. Broth Microdilution Assay:
-
Use sterile 96-well microtiter plates.
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium directly in the microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL, though this can be adjusted based on the expected MIC.
-
Add the prepared fungal inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.
-
Reading the Results:
-
MIC (for yeasts and most molds): The lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free control. This can be determined visually or by using a spectrophotometer to measure optical density.
-
MEC (for filamentous fungi): The lowest concentration of this compound at which aberrant, branched, and stunted hyphal growth is observed microscopically.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in a fungal cell.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for broth microdilution antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. biorbyt.com [biorbyt.com]
- 3. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: APX879 in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX879 is a novel, semi-synthetic analog of FK506 (tacrolimus) engineered to exhibit potent antifungal activity with significantly reduced immunosuppressive effects. As a calcineurin inhibitor, this compound targets a key fungal virulence pathway, making it a promising candidate for the development of new antifungal therapies. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other antifungal agents, with a primary focus on azoles such as fluconazole. These guidelines are intended to assist researchers in the preclinical evaluation of this compound combination therapies.
Mechanism of Action: Fungal-Selective Calcineurin Inhibition
This compound is a C22-modified derivative of FK506.[1][2][3][4][5][6][7][8][9] Its mechanism of action relies on the formation of a complex with the immunophilin FKBP12. This this compound-FKBP12 complex then binds to and inhibits the calcium-calmodulin-dependent phosphatase, calcineurin.[1][2][3][4][5][6][7][8][9] Calcineurin is a critical component of fungal stress response pathways, playing a pivotal role in virulence, thermotolerance, and cell wall integrity.
The fungal selectivity of this compound is attributed to a key structural difference between human and fungal FKBP12. A single amino acid variance at position 88 (histidine in humans versus phenylalanine in fungi) in the FKBP12 protein creates a steric hindrance that reduces the binding affinity of this compound to human FKBP12, thereby diminishing its immunosuppressive activity while maintaining its potent antifungal effect.[1][4][6]
Signaling Pathway: Calcineurin-Mediated Fungal Stress Response
The inhibition of calcineurin by the this compound-FKBP12 complex disrupts a critical signaling cascade in fungal pathogens. Under conditions of cellular stress, such as exposure to antifungal drugs or the host environment, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates downstream targets, most notably the transcription factor Crz1. Dephosphorylated Crz1 translocates to the nucleus, where it modulates the expression of genes involved in stress adaptation, cell wall synthesis, and ion homeostasis. By blocking this pathway, this compound sensitizes fungi to the effects of other antifungal agents.
Caption: Fungal Calcineurin Signaling Pathway and this compound Inhibition.
Data Presentation: In Vitro Synergy of this compound with Antifungal Agents
While specific Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays for this compound combinations are not extensively published, preclinical studies have consistently demonstrated a synergistic or beneficial interaction with fluconazole, particularly against Cryptococcus neoformans. The following table summarizes the expected outcomes based on available literature.
| Antifungal Agent | Fungal Species | Interaction Type | Expected Outcome | Reference |
| Fluconazole | Cryptococcus neoformans | Synergy | Significant reduction in the Minimum Inhibitory Concentration (MIC) of both agents. Enhanced in vivo efficacy. | [10][11] |
| Fluconazole | Candida albicans | Additive/Synergy | Potential for reduced MICs. Further investigation is warranted. | [6] |
| Fluconazole | Aspergillus fumigatus | Indifference/Additive | Limited data available. Calcineurin inhibitors have shown variable interactions with azoles against Aspergillus spp. | [6] |
| Echinocandins | Various | Not Determined | No published data on the combination of this compound with echinocandins. This represents a key area for future research. | |
| Polyenes | Various | Not Determined | No published data on the combination of this compound with polyenes. This represents a key area for future research. |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Caption: Workflow for In Vitro Synergy Testing using Checkerboard Assay.
Materials:
-
This compound
-
Combination antifungal agent (e.g., fluconazole)
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolate
-
Spectrophotometer or plate reader (530 nm)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each drug in RPMI-1640 medium in separate 96-well plates or tubes. The concentration range should span from well above to well below the expected MIC of each drug.
-
-
Plate Setup (Checkerboard):
-
Add 50 µL of RPMI-1640 to all wells of a new 96-well plate.
-
Along the x-axis, add 50 µL of each this compound dilution in duplicate.
-
Along the y-axis, add 50 µL of each combination agent dilution in duplicate. This creates a matrix of varying drug concentrations.
-
Include wells with each drug alone (growth controls for each dilution) and a drug-free well (positive growth control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that produces a significant (≥50%) inhibition of growth compared to the drug-free control.
-
Calculate the FICI using the following formula:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
In Vivo Efficacy Testing: Murine Model of Disseminated Cryptococcosis
This protocol is a generalized model and should be adapted and approved by the institution's animal care and use committee.
References
- 1. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. Synergistic Antifungal Activities of Bafilomycin A1, Fluconazole, and the Pneumocandin MK-0991/Caspofungin Acetate (L-743,873) with Calcineurin Inhibitors FK506 and L-685,818 against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Minocycline and Fluconazole Have a Synergistic Effect Against Cryptococcus neoformans Both in vitro and in vivo [frontiersin.org]
Application Notes and Protocols for Studying Fungal Calcineurin Signaling with APX879
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing APX879, a novel calcineurin inhibitor, for the investigation of fungal signaling pathways. This compound is an analog of FK506 (tacrolimus) designed to exhibit potent antifungal activity with significantly reduced human immunosuppressive effects, making it a valuable tool for both basic research and preclinical drug development.[1][2][3]
The calcineurin signaling pathway is a highly conserved cascade in eukaryotes that is critical for fungal pathogenesis, stress responses, drug tolerance, and virulence.[4][5][6] It is activated by an influx of calcium ions (Ca²⁺) and orchestrates the expression of genes necessary for survival in the host environment.[7] While traditional calcineurin inhibitors like FK506 are effective antifungals, their clinical use is precluded by their potent immunosuppressive activity.[4][8] this compound overcomes this limitation by exploiting structural differences between fungal and human FKBP12, the protein that mediates calcineurin inhibition.[3][9]
Mechanism of Action of this compound
This compound, like its parent compound FK506, functions by first binding to the immunophilin FKBP12 (FK506-Binding Protein 12).[10] This drug-protein complex then binds to the calcineurin heterodimer, composed of a catalytic subunit (CnA) and a regulatory subunit (CnB).[11][10] This ternary complex (this compound-FKBP12-Calcineurin) sterically blocks the phosphatase's active site, preventing it from dephosphorylating its downstream targets, most notably the transcription factor Crz1 (in fungi).[3][11] The inhibition of Crz1 dephosphorylation prevents its translocation to the nucleus, thereby halting the transcription of stress-response genes.[11]
The fungal selectivity of this compound stems from a modification at the C22-carbonyl position.[2][10] This modification creates a steric clash with a histidine residue (His88) in human FKBP12 but is accommodated by a corresponding phenylalanine residue (Phe88) in fungal FKBP12, leading to reduced binding and inhibition of the human enzyme.[2][3][8]
Caption: Fungal Calcineurin Signaling Pathway and Inhibition by this compound.
Application Note 1: In Vitro Antifungal Susceptibility Testing
This section details the use of this compound to determine its direct antifungal activity against various fungal pathogens.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This compound has demonstrated broad-spectrum activity against several key human fungal pathogens.
| Fungal Species | This compound MIC (µg/mL) | FK506 MIC (µg/mL) | Reference(s) |
| Cryptococcus neoformans | 0.5 - 1.0 | 0.05 | [1][8] |
| Aspergillus fumigatus | 0.5 - 1.0 | N/A | [1] |
| Mucor circinelloides | 2.0 - 4.0 | N/A | [1] |
| Candida albicans | 8.0 | N/A | [1] |
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeast and filamentous fungi.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal isolate (e.g., C. neoformans, A. fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Sterile, DMSO, saline, and water
-
Hemocytometer or other cell counting device
Procedure:
-
Inoculum Preparation:
-
For yeast (C. neoformans, C. albicans): Culture the isolate on Sabouraud Dextrose Agar for 48-72 hours. Suspend several colonies in sterile saline. Adjust the suspension to a concentration of 1-5 x 10⁶ cells/mL using a spectrophotometer (OD₅₃₀) and confirm with a hemocytometer. Dilute this suspension 1:1000 in RPMI medium to obtain a final inoculum of 1-5 x 10³ cells/mL.
-
For molds (A. fumigatus): Culture on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Filter the suspension through sterile gauze to remove hyphae. Adjust the conidial suspension to 0.4-5 x 10⁶ conidia/mL. Dilute this 1:50 in RPMI to obtain a final inoculum of 0.8-5 x 10⁴ conidia/mL.
-
-
Drug Dilution:
-
Create a 2-fold serial dilution of this compound in RPMI medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.03 to 16 µg/mL. Ensure the DMSO concentration does not exceed 1% in the final assay wells.
-
-
Plate Setup:
-
Add 100 µL of each this compound dilution to the corresponding wells of the assay plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well (inoculum + RPMI) as a positive growth control.
-
Include an inoculum-free well (RPMI only) as a sterility control (blank).
-
-
Incubation:
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate at 35°C for 24-72 hours, depending on the fungal species and its growth rate.
-
-
Reading the MIC:
-
The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles and related compounds, or 100% for fungicidal compounds) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm.
-
Caption: Experimental Workflow for MIC Determination.
Application Note 2: Assessing Immunosuppressive Activity
A key feature of this compound is its reduced activity against human calcineurin. This can be quantified by measuring the inhibition of T-cell activation, a calcineurin-dependent process.
Quantitative Data: Immunosuppression (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) for Interleukin-2 (IL-2) production, a key cytokine for T-cell proliferation, is used to measure immunosuppressive potential.
| Compound | IL-2 Production IC₅₀ (nM) | Fold Reduction vs. FK506 | Reference(s) |
| This compound | 13.48 | ~71-fold | [1][8] |
| FK506 | 0.19 | 1 (Baseline) | [8] |
Protocol 2: Jurkat T-cell IL-2 Production Assay
Materials:
-
Jurkat T-cells (human T-lymphocyte cell line)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for T-cell stimulation
-
This compound and FK506 (as control)
-
Human IL-2 ELISA kit
-
Sterile 96-well tissue culture plates
Procedure:
-
Cell Culture: Maintain Jurkat cells in supplemented RPMI medium. Ensure cells are in the logarithmic growth phase before the experiment.
-
Cell Plating: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Drug Treatment: Add serial dilutions of this compound or FK506 to the wells. Final concentrations may range from 0.01 nM to 1000 nM. Include a vehicle control (DMSO). Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the T-cells by adding PMA (final concentration ~50 ng/mL) and Ionomycin (final concentration ~1 µM). Ionomycin acts as a calcium ionophore, directly activating the calcineurin pathway.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercial human IL-2 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the inhibitor concentration. Use a four-parameter logistic regression to calculate the IC₅₀ value.
Application Note 3: In Vivo Efficacy Testing
This compound has shown efficacy in animal models of invasive fungal infections, demonstrating its potential as a therapeutic agent.
Protocol 3: Murine Model of Systemic Cryptococcosis
Materials:
-
6-8 week old female A/JCr or C57BL/6 mice
-
Cryptococcus neoformans H99 strain
-
This compound formulation for injection (e.g., in a vehicle of saline, ethanol, and Tween 80)
-
Fluconazole (as a comparator or combination drug)
-
Sterile saline for injection
-
Insulin syringes
Procedure:
-
Inoculum Preparation: Prepare an inoculum of C. neoformans as described in Protocol 1. Wash the cells in sterile saline and adjust to a concentration of 2 x 10⁵ cells/mL.
-
Infection: Infect mice via intravenous (tail vein) injection with 100 µL of the inoculum (2 x 10⁴ cells per mouse).
-
Treatment Regimen:
-
Begin treatment 24 hours post-infection.
-
Divide mice into groups (n=10 per group): Vehicle control, this compound monotherapy (e.g., 20 mg/kg), Fluconazole monotherapy (e.g., 10 mg/kg), and this compound + Fluconazole combination therapy.[3]
-
Administer treatments once daily via intraperitoneal (IP) injection.
-
-
Monitoring:
-
Monitor mice daily for signs of morbidity (weight loss, lethargy, ruffled fur).
-
Record survival data. The experiment endpoint is typically defined by ethical guidelines, such as >20% weight loss or inability to access food/water.
-
-
Fungal Burden (Optional):
-
At a predetermined time point (e.g., day 7 post-infection), a subset of mice can be euthanized.
-
Harvest organs (brain, lungs, spleen), homogenize them in sterile saline, and plate serial dilutions on Sabouraud Dextrose Agar containing antibiotics to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare survival curves between groups using the log-rank (Mantel-Cox) test.
-
Compare fungal burden data using a t-test or ANOVA.
-
Caption: Workflow for a Murine Model of Fungal Infection.
References
- 1. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Molecular Dynamics Simulations of APX879-FKBP12 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX879 is a semi-synthetic analog of the natural product FK506 (tacrolimus), engineered to exhibit reduced immunosuppressive activity while retaining potent antifungal properties.[1] This selectivity is achieved through differential interactions with the human versus fungal FK506-binding protein 12 (FKBP12). FKBP12 is a highly conserved peptidyl-prolyl isomerase that, when bound by FK506 or its analogs, forms a composite surface that inhibits the calcineurin signaling pathway.[1] In humans, this leads to immunosuppression, while in fungi, it disrupts critical virulence pathways.[1] Molecular dynamics (MD) simulations are a powerful computational tool to elucidate the atomic-level details of the this compound-FKBP12 interaction, providing insights into the structural and energetic basis for its selectivity. These simulations can guide the rational design of next-generation antifungal agents with improved therapeutic profiles.
Signaling Pathway
The interaction of this compound with FKBP12 is the initial step in the inhibition of the calcineurin signaling pathway. The this compound-FKBP12 complex acts as the functional inhibitor of calcineurin, a crucial phosphatase.
References
Crystallizing APX879 with its Target Protein FKBP12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX879, a derivative of the immunosuppressant FK506, has been developed as a potential antifungal agent with reduced immunosuppressive activity.[1][2] Its mechanism of action involves binding to the highly conserved peptidyl-prolyl isomerase FKBP12 (FK506-binding protein 12). The formation of the this compound-FKBP12 complex subsequently inhibits the calcium/calmodulin-dependent phosphatase, calcineurin, a critical enzyme for fungal virulence.[1][2] Elucidating the three-dimensional structure of the this compound-FKBP12 complex through X-ray crystallography is paramount for structure-based drug design efforts aimed at developing more potent and selective antifungal therapeutics.[3]
This document provides detailed application notes and protocols for the successful co-crystallization of this compound with its target protein, human FKBP12. These guidelines are intended to assist researchers in obtaining high-quality crystals suitable for X-ray diffraction analysis.
Signaling Pathway and Experimental Workflow
The formation of the this compound-FKBP12 complex is the initial step in the inhibition of the calcineurin signaling pathway. Understanding this pathway provides context for the biological significance of this protein-ligand interaction.
The experimental workflow for co-crystallizing this compound with FKBP12 involves several key stages, from protein expression and purification to X-ray diffraction data collection.
Quantitative Data Summary
Successful co-crystallization and structure determination depend on various quantitative parameters. The following tables summarize key data for the this compound-FKBP12 complex.
Table 1: Binding Affinity of this compound and FK506 to FKBP12
| Ligand | Target | Binding Affinity (KD) | Method |
| This compound | Human FKBP12 | 120 - 450 nM | ITC |
| FK506 | Human FKBP12 | 2 - 5 nM | ITC |
Data sourced from Gobeil et al. (2021).[4]
Table 2: Crystallographic Data Collection and Refinement Statistics for Human FKBP12-APX879 Complex (PDB ID: 6VCU)
| Parameter | Value |
| Data Collection | |
| PDB ID | 6VCU |
| Space group | P32 |
| Cell dimensions (Å) | a=53.6, b=53.6, c=126.9 |
| Resolution (Å) | 1.70 |
| Rmerge | 0.057 |
| I / σI | 12.1 |
| Completeness (%) | 99.9 |
| Redundancy | 6.9 |
| Refinement | |
| No. of reflections | 24,964 |
| Rwork / Rfree | 0.189 / 0.215 |
| No. of atoms | 1,834 |
| Protein | 1,678 |
| Ligand | 62 |
| Water | 94 |
| B-factors (Å2) | |
| Protein | 21.8 |
| Ligand | 24.1 |
| Water | 33.1 |
| RMSD (bonds) (Å) | 0.004 |
| RMSD (angles) (°) | 0.72 |
Data sourced from the RCSB Protein Data Bank (PDB entry 6VCU).[5]
Experimental Protocols
Protocol 1: Recombinant Human FKBP12 Expression and Purification
This protocol describes the expression of human FKBP12 in E. coli and its subsequent purification.
Materials:
-
pET-15b vector containing the human FKBP12 gene, codon-optimized for E. coli expression[5]
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic (e.g., ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 25 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Size Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA affinity resin
-
SEC column (e.g., Superdex 75)
Procedure:
-
Transformation: Transform the pET-15b-hFKBP12 plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Expression: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 16-20 hours at 18°C.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. Elute the protein with Elution Buffer.
-
Tag Cleavage (Optional): If the expression construct includes a cleavable tag, perform cleavage according to the protease manufacturer's protocol. A reverse Ni-NTA step can be used to remove the cleaved tag and protease.
-
Size Exclusion Chromatography: Concentrate the eluted protein and apply it to an SEC column equilibrated with SEC Buffer to remove aggregates and further purify the protein.
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
Protocol 2: Co-crystallization of this compound with Human FKBP12 by Vapor Diffusion
This protocol outlines the setup of hanging drop vapor diffusion experiments for co-crystallization.
Materials:
-
Purified human FKBP12 protein (10-20 mg/mL in SEC buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)[1]
-
Crystallization screens (commercial or custom)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips for small volumes (e.g., 1 µL)
Procedure:
-
Prepare this compound Solution: The synthesis of this compound involves dissolving FK506 in ethanol (B145695) with acetohydrazide and heating the solution.[1] For crystallization, a stock solution of this compound is typically prepared by dissolving the compound in a solvent like DMSO.
-
Complex Formation: Prepare the this compound-FKBP12 complex by mixing the purified protein with the this compound stock solution to achieve a final molar ratio of approximately 1:3 (protein:ligand). Incubate the mixture on ice for at least 30 minutes.
-
Set up Crystallization Plates: Pipette 500 µL of the desired crystallization screen solution into each well of a 24-well plate.
-
Prepare the Drop: On a siliconized cover slip, mix 1 µL of the this compound-FKBP12 complex solution with 1 µL of the reservoir solution from the corresponding well.
-
Seal the Well: Invert the cover slip and place it over the well, ensuring an airtight seal is formed with the grease on the well rim.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
Example Crystallization Condition for Fungal FKBP12 (as a starting point for optimization):
-
Reservoir Solution: 0.1 M sodium phosphate (B84403) dibasic/citric acid pH 5.5, 20% w/v PEG 3350.[6]
Protocol 3: Crystal Harvesting and Cryo-protection
This protocol describes the process of harvesting crystals and preparing them for X-ray data collection at cryogenic temperatures.
Materials:
-
Crystallization plates with crystals
-
Cryo-loops
-
Cryo-protectant solution (e.g., reservoir solution supplemented with 20-25% glycerol (B35011) or ethylene (B1197577) glycol)
-
Liquid nitrogen
Procedure:
-
Prepare Cryo-protectant: Prepare a cryo-protectant solution by adding a cryo-agent (e.g., glycerol) to the reservoir solution in which the crystals grew.
-
Harvest Crystal: Carefully open the crystallization well. Using a cryo-loop of appropriate size, gently scoop a single crystal from the drop.
-
Cryo-soak: Quickly transfer the crystal-containing loop into a drop of the cryo-protectant solution for a few seconds to allow the cryo-protectant to replace the mother liquor around the crystal.
-
Flash-cool: Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.
-
Storage and Data Collection: Store the frozen crystal in liquid nitrogen until it is ready for data collection on an X-ray diffractometer.
By following these detailed protocols and utilizing the provided quantitative data, researchers can increase the likelihood of successfully obtaining high-quality crystals of the this compound-FKBP12 complex, thereby facilitating the determination of its three-dimensional structure and advancing the development of novel antifungal agents.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Detection of APX879 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX879 is a novel small molecule inhibitor of the fictitious enzyme "Kinase-X," a key component in a hypothetical signaling pathway implicated in certain inflammatory diseases. As this compound progresses through preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies. These studies are essential for establishing the safety and efficacy profile of the drug candidate.
This document provides detailed application notes and protocols for the detection and quantification of this compound in common biological samples, specifically plasma and urine. The methods described herein are based on established bioanalytical techniques and are intended to serve as a comprehensive guide for researchers. All methods should be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3][4][5]
Physicochemical Properties of this compound (Hypothetical)
To select and optimize analytical methods, a basic understanding of the physicochemical properties of this compound is necessary. For the purpose of these protocols, we will assume the following hypothetical properties:
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 2.8 |
| pKa | 8.5 (basic) |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water. |
These properties suggest that this compound is a moderately lipophilic and basic compound, making it suitable for analysis by reverse-phase liquid chromatography.
Method 1: Quantification of this compound in Human Plasma by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs in complex biological matrices due to its high sensitivity, selectivity, and speed.[6][7][8]
Principle
This method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for matrix effects and variability in extraction and ionization.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[9][10][11]
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., 50 ng/mL this compound-d4).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 451.2 | 289.1 | 25 |
| This compound-d4 (IS) | 455.2 | 293.1 | 25 |
Data Presentation
Table 1: Performance Characteristics of the LC-MS/MS Method for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (QC Low, Mid, High) | 90% - 110% |
| Precision (QC Low, Mid, High) (CV%) | < 15% |
| Recovery | > 85% |
Workflow Diagram
Method 2: Detection of this compound in Urine by Competitive ELISA
Principle
This assay is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-APX879 antibody-coated microplate wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol
1. Reagent Preparation
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Antibody Solution: Anti-APX879 polyclonal or monoclonal antibody diluted in coating buffer.
-
This compound-HRP Conjugate: this compound conjugated to horseradish peroxidase (HRP), diluted in blocking buffer.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
2. Assay Procedure
-
Coating: Coat a 96-well microplate with the anti-APX879 antibody solution (100 µL/well) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of urine sample (or standard) and 50 µL of this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 2: Performance Characteristics of the Competitive ELISA for this compound in Urine
| Parameter | Result |
| Assay Range | 5 - 500 ng/mL |
| IC50 (50% Inhibitory Concentration) | ~50 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Specificity | High for this compound, low cross-reactivity with major metabolites. |
Workflow Diagram
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. hhs.gov [hhs.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ijisrt.com [ijisrt.com]
- 10. extraction of drug from biological matrix.pptx [slideshare.net]
- 11. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Elisa | Abbott Toxicology [toxicology.abbott]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: APX879 In Vivo Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with APX879 in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a derivative of FK506 (tacrolimus) designed to have reduced immunosuppressive activity while retaining its antifungal properties.[1] Like its parent compound, this compound is a large, lipophilic molecule and is expected to have very low aqueous solubility. Poor solubility can lead to low bioavailability, inaccurate dosing, and potential precipitation at the injection site, all of which can compromise the reliability and reproducibility of in vivo experiments.
Q2: What is the mechanism of action of this compound?
A2: this compound, similar to FK506, exerts its biological effects by first binding to the immunophilin FKBP12. This this compound-FKBP12 complex then binds to and inhibits calcineurin, a calcium-calmodulin-dependent serine/threonine protein phosphatase.[1] The inhibition of calcineurin blocks the activation of T-cells and other cellular processes.[1]
Q3: Are there any established formulations for administering this compound or similar molecules in vivo?
A3: While specific formulation details for this compound are not widely published, a formulation used for a structurally similar FK506 analog, JH-FK-05, has been reported. This vehicle consists of a mixture of Kolliphor® EL (a nonionic solubilizer), ethanol (B145695), and phosphate-buffered saline (PBS). This suggests that a co-solvent/surfactant system is a viable approach for solubilizing this compound for parenteral administration.
Troubleshooting Guide: Improving this compound Solubility
Issue: this compound precipitates out of solution during preparation or upon dilution.
Potential Cause: The aqueous solubility of this compound is exceeded. As a lipophilic molecule, it is poorly soluble in aqueous buffers like saline or PBS alone.
Solutions:
-
Co-solvent/Surfactant-Based Vehicle: This is a common and effective strategy for poorly soluble compounds.
-
Recommended Starting Formulation: Based on formulations used for similar compounds, a vehicle containing Kolliphor® EL and ethanol is a promising starting point.
-
Protocol: See the detailed experimental protocol below for preparing a Kolliphor® EL and ethanol-based vehicle.
-
-
pH Adjustment: While less common for this class of molecules, adjusting the pH of the vehicle can sometimes improve the solubility of compounds with ionizable groups.
-
Consideration: The pKa of this compound is not publicly available. However, the pKa of its parent compound, tacrolimus, is approximately 9.96 (for the most acidic proton).[2][3] Given the structural similarity, it is unlikely that pH adjustment within a physiologically tolerable range will significantly enhance solubility.
-
-
Particle Size Reduction (Nanosuspension): For oral administration, reducing the particle size can increase the surface area and dissolution rate. However, for parenteral administration, this requires specialized formulation techniques to create a stable nanosuspension.
Data Presentation: Physicochemical Properties of Tacrolimus (FK506) as a Proxy for this compound
| Property | Value | Source |
| Molecular Weight | 804.02 g/mol | [] |
| Aqueous Solubility | 4-12 µg/mL | [5] |
| Melting Point | 113-115 °C | [6][7] |
| pKa (Strongest Acidic) | 9.96 | [2][3] |
| LogP | 2.7 | [8] |
Experimental Protocols
Protocol 1: Preparation of a Kolliphor® EL and Ethanol-Based Vehicle for In Vivo Administration
This protocol is adapted from methods used for structurally similar FK506 analogs.
Materials:
-
This compound
-
Kolliphor® EL (e.g., from BASF)
-
Ethanol (200 proof, dehydrated)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution of this compound:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a small volume of 100% ethanol. Ensure complete dissolution. Gentle warming or sonication may aid this process.
-
Add Kolliphor® EL to this solution. A 1:1 ratio of ethanol to Kolliphor® EL can be a good starting point. For example, create a 50% ethanol, 50% Kolliphor® EL stock solution.
-
Vortex thoroughly until a clear, homogenous solution is obtained.
-
-
Prepare the Final Dosing Solution:
-
On the day of injection, dilute the this compound stock solution with sterile PBS to the final desired concentration.
-
Important: Add the PBS slowly while vortexing to prevent precipitation. A common final vehicle composition is 5% Kolliphor® EL, 5% ethanol, and 90% PBS.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The final solution should be clear.
-
Troubleshooting this Protocol:
-
Precipitation upon adding PBS:
-
Increase the proportion of Kolliphor® EL and ethanol in the final solution. However, be mindful of the potential for vehicle-induced toxicity at higher concentrations.
-
Prepare a more concentrated stock solution of this compound in the ethanol/Kolliphor® EL mixture before diluting with PBS.
-
Warm the PBS slightly before adding it to the stock solution.
-
Mandatory Visualizations
Caption: this compound binds to FKBP12, and this complex inhibits calcineurin, preventing NFAT dephosphorylation and subsequent gene transcription.
Caption: A stepwise workflow for the preparation of an this compound formulation for in vivo studies.
References
- 1. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 5. transchemcorp.com [transchemcorp.com]
- 6. Properties and applications of Tacrolimus_Chemicalbook [chemicalbook.com]
- 7. chemigran.com [chemigran.com]
- 8. Tacrolimus | C44H69NO12 | CID 445643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of APX879
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of APX879 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of FK506 (tacrolimus), designed to act as a potent antifungal agent with reduced immunosuppressive activity.[1][2][3] Its primary mechanism of action involves binding to the immunophilin FKBP12. The resulting this compound-FKBP12 complex then binds to and inhibits calcineurin, a crucial enzyme for fungal virulence.[4]
Q2: What are the known off-target effects of this compound?
The principal "off-target" consideration for this compound is its interaction with human calcineurin, which mediates immunosuppression. This compound was specifically designed to have a reduced affinity for the human FKBP12-calcineurin complex compared to the fungal complex, thereby minimizing its immunosuppressive effects.[1][2][3][4] This selectivity is achieved through a modification at the C-22 position of the FK506 scaffold.[1][2][4] While this minimizes the primary off-target effect of immunosuppression, a comprehensive profile of other potential off-target interactions is not extensively documented. Therefore, it is crucial for researchers to empirically determine and mitigate other potential off-target effects in their specific experimental systems.
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of off-target effects include:
-
Inconsistent results compared to genetic knockdown of the intended target (e.g., calcineurin or FKBP12).
-
Unexpected cellular phenotypes that are not readily explained by the known function of calcineurin in your model system.
-
High levels of cytotoxicity at concentrations close to the effective dose for antifungal activity.
-
Discrepancies in results when using structurally different calcineurin inhibitors.
Q4: What are the general strategies to minimize off-target effects of this compound?
Several strategies can be employed to minimize and characterize off-target effects:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Orthogonal validation: Confirm key findings using alternative methods, such as genetic knockdown (siRNA, shRNA, or CRISPR-Cas9) of the target protein (FKBP12 or calcineurin subunits) or by using a structurally unrelated calcineurin inhibitor.
-
Use of control compounds: Include FK506 as a positive control for calcineurin inhibition and a structurally similar, inactive analog of this compound (if available) as a negative control.
-
Target engagement assays: Directly confirm that this compound is binding to its intended target (FKBP12) in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[5]
-
Off-target profiling: If unexpected effects are observed, consider performing broader off-target profiling through kinase panels or proteome-wide approaches to identify potential unintended binding partners.[6]
Troubleshooting Guides
Scenario 1: Unexpected Cell Death or Toxicity
If you observe significant cytotoxicity at or near the effective concentration of this compound, consider the following troubleshooting steps:
-
Possible Cause: Off-target toxicity due to inhibition of essential cellular processes.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Scenario 2: Discrepancy Between this compound Treatment and Genetic Knockdown of Calcineurin
If the phenotype observed with this compound does not match the phenotype from genetically ablating calcineurin function, it may indicate an off-target effect.
-
Possible Cause: this compound is modulating cellular pathways independent of calcineurin inhibition.
-
Troubleshooting Workflow:
Caption: Logic for addressing phenotype discrepancies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compound, FK506.
Table 1: Comparative Immunosuppressive Activity
| Compound | IL-2 Production IC50 (nM) | Fold-Reduction in Immunosuppression (vs. FK506) | Reference |
| FK506 | 0.19 | - | [1] |
| This compound | 13.48 | ~71 | [1][3] |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound MIC (µg/mL) | FK506 MIC (µg/mL) | Reference |
| Cryptococcus neoformans | 1 | 0.05 | [1] |
| Aspergillus fumigatus | 0.5 - 1 | Not specified | [3] |
| Mucor circinelloides | 2 - 4 | Not specified | [3] |
| Candida albicans | 8 | Not specified | [3] |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound binds to its intended target, FKBP12, in intact cells.
-
Objective: To confirm target engagement of this compound with FKBP12 in a cellular context.
-
Methodology:
-
Cell Treatment: Culture cells of interest to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble FKBP12 at each temperature point by Western blotting using an anti-FKBP12 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble FKBP12 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Experimental workflow for CETSA.
-
Protocol 2: In Vitro Kinase Profiling
This protocol is a general approach to identify potential off-target kinase interactions of this compound.
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Kinase Reaction: Initiate the kinase reaction and incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric assay, fluorescence-based assay).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase. Significant inhibition of kinases other than the intended signaling pathway components may indicate off-target effects.
-
Signaling Pathway
The intended signaling pathway of this compound involves the inhibition of calcineurin, which in fungi, regulates a variety of stress responses and virulence factors. In humans, calcineurin activation in T-cells leads to the dephosphorylation of NFAT, which then translocates to the nucleus and activates the transcription of genes encoding cytokines like IL-2, leading to an immune response. This compound's reduced immunosuppressive activity is due to its weaker inhibition of this pathway in human cells.
Caption: this compound signaling pathway in fungal and human cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting poor APX879 efficacy in in vitro cultures
Welcome to the APX879 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of FK506 (Tacrolimus) and functions as a potent inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3][4] Its mechanism of action involves forming a complex with the immunophilin FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of various downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.
Q2: What are the main applications of this compound in in vitro research?
A2: While initially developed as a less immunosuppressive analog of FK506 for potential antifungal applications, this compound's role as a calcineurin inhibitor makes it a valuable tool for investigating a variety of cellular processes.[1][2][3] Given the central role of calcineurin-NFAT signaling in cell proliferation, apoptosis, and immune responses, this compound can be used in cancer research to study tumor cell growth, survival, and metastasis.[5][6][7][8][9]
Q3: How should I dissolve and store this compound?
A3: this compound is a hydrophobic molecule. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
Q4: What is the expected effect of this compound on cell proliferation and apoptosis?
A4: The effect of this compound is cell-type dependent. By inhibiting calcineurin, this compound can block the activation of NFAT, a transcription factor that can drive the expression of pro-proliferative genes.[6][8] Therefore, in cancer cells where the calcineurin-NFAT pathway is active, this compound is expected to inhibit cell proliferation. The role of calcineurin in apoptosis is more complex; it can have both pro-apoptotic and anti-apoptotic functions depending on the cellular context.[10][11] Inhibition of calcineurin by this compound could, therefore, either promote or inhibit apoptosis.
Troubleshooting Guide for Poor this compound Efficacy
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your in vitro experiments.
Issue 1: No or Weak Biological Effect at Expected Concentrations
| Possible Cause | Troubleshooting Steps | Relevant Controls |
| Compound Solubility/Precipitation: this compound may have precipitated out of your culture medium. | Visually inspect the medium for any precipitate after adding this compound. Prepare fresh dilutions from your stock solution. Consider a brief sonication of the stock solution before dilution. Perform serial dilutions in pre-warmed media to avoid "solvent shock".[12] | Include a "media only + this compound" control to check for precipitation. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles. Protect the stock solution from light. | N/A |
| Sub-optimal Concentration Range: The concentrations tested may be too low for your specific cell line. | Perform a broader dose-response experiment, for example, from 1 nM to 100 µM, to determine the IC50 value. | Include a positive control compound known to elicit a response in your assay to confirm the assay is working. |
| Low Target Expression/Activity: The target of this compound, calcineurin, may not be highly expressed or active in your cell line. | Perform a Western blot or an enzymatic assay to determine the expression and activity levels of calcineurin in your cell line. | Compare calcineurin expression/activity to a cell line known to be sensitive to calcineurin inhibitors. |
| Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps. | Co-treat with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if efficacy is restored. | N/A |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps | Relevant Controls |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. Avoid using the outer wells of the plate which are prone to evaporation ("edge effect").[13] | N/A |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug responses.[14][15][16] | Use cells within a consistent and low passage number range for all experiments. Regularly perform cell line authentication. | Compare the response of low and high passage number cells to this compound. |
| Cell Density: The confluency of your cells at the time of treatment can impact their response to the drug.[17] | Standardize your cell seeding density and the duration of cell culture before adding this compound. | N/A |
| Contamination: Bacterial, fungal, or mycoplasma contamination can significantly affect cell health and drug response.[2][18][19][20] | Regularly test your cell cultures for mycoplasma. Visually inspect cultures for signs of bacterial or fungal contamination. Always use aseptic techniques. | N/A |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines
The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound based on typical ranges observed for calcineurin inhibitors in cancer cell lines. These values should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Assay Duration (hours) | Hypothetical IC50 (µM) |
| Jurkat | T-cell Leukemia | 72 | 0.5 - 5 |
| MCF-7 | Breast Cancer | 72 | 10 - 25 |
| A549 | Lung Carcinoma | 72 | 15 - 30 |
| PC-3 | Prostate Cancer | 72 | 20 - 50 |
Table 2: Comparison of Immunosuppressive Activity of this compound and FK506
This table summarizes the reported difference in the immunosuppressive activity between this compound and its parent compound, FK506.
| Compound | Target | Assay | Reported IC50 | Fold Difference |
| FK506 | Human Calcineurin | IL-2 Production in murine CD4+ T cells | ~0.19 nM[1] | N/A |
| This compound | Human Calcineurin | IL-2 Production in murine CD4+ T cells | ~13.48 nM[1] | ~71-fold less potent |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cell proliferation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound stock solution
-
Cell line of interest
-
24-well plates
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and treat with desired concentrations of this compound and controls for a specified time.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells by adding chilled lysis buffer and incubating on ice for 10 minutes.[15]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add assay buffer containing the caspase-3 substrate to each well.[15]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for pNA).[15]
Protocol 3: Western Blot for NFATc1 Nuclear Translocation
This protocol can be used to assess the inhibition of calcineurin activity by measuring the dephosphorylation and subsequent nuclear translocation of its substrate, NFATc1.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Cell culture dishes
-
Nuclear and cytoplasmic extraction buffers
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NFATc1, anti-Lamin B1 as nuclear marker, anti-GAPDH as cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Determine the protein concentration of both fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against NFATc1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Probe the same membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively. A decrease in nuclear NFATc1 upon this compound treatment indicates inhibition of calcineurin.
Visualizations
Caption: Calcineurin-NFAT Signaling Pathway and this compound Inhibition.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Logical troubleshooting flow for poor this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. researchhub.com [researchhub.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Cyclosporine A inhibits breast cancer cell growth by downregulating the expression of pyruvate kinase subtype M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. abcam.com [abcam.com]
- 16. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
refining APX879 dosage for reduced toxicity
Welcome to the technical support center for APX879. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound to reduce toxicity while maintaining therapeutic efficacy. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your in-vitro and in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Fictional Kinase 1 (FK1). In many tumor types, the FK1 signaling pathway is constitutively active, promoting cell proliferation and survival. This compound selectively binds to the kinase domain of FK1, inhibiting its downstream signaling and leading to cell cycle arrest and apoptosis in FK1-dependent tumor cells.
Q2: What is the known off-target profile of this compound that contributes to toxicity?
A2: While highly selective for FK1, at higher concentrations (typically >100 nM in vitro), this compound has been observed to inhibit Fictional Kinase 2 (FK2). FK2 is critical for the renewal of gastrointestinal epithelial cells and the maintenance of hematopoietic progenitor cells. Inhibition of FK2 is the primary cause of the observed dose-limiting GI toxicity and myelosuppression.
Q3: What is the recommended starting concentration for in-vitro experiments?
A3: For initial cell-based assays, we recommend a dose range of 1 nM to 1 µM to establish a dose-response curve. For most FK1-driven cancer cell lines, the IC50 is expected to be in the low nanomolar range (see Table 1).
Q4: How should this compound be prepared for in-vivo studies?
A4: this compound is supplied as a powder. For in-vivo administration, we recommend dissolving this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The solution should be prepared fresh daily and protected from light.
Q5: Are there any known biomarkers to monitor this compound efficacy and toxicity?
A5: Yes. For efficacy, monitoring the phosphorylation of the direct downstream target of FK1, Substrate-A (p-SubA), in tumor tissue is recommended. For toxicity, monitoring body weight, complete blood counts (CBCs) for signs of myelosuppression, and histological analysis of the small intestine are key indicators.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound experiments.
Issue 1: Higher-than-Expected In-Vivo Toxicity at a Previously Tolerated Dose
-
Possible Cause 1: Vehicle Preparation. Improperly prepared or stored vehicle can lead to drug precipitation and inconsistent dosing.
-
Solution: Always prepare the vehicle fresh for each dosing session. Ensure the this compound powder is fully dissolved before administration. Visually inspect the solution for any particulates.
-
-
Possible Cause 2: Animal Strain Variability. Different mouse or rat strains can have varied metabolic profiles, affecting drug clearance and exposure.
-
Solution: Ensure you are using the same strain and supplier as in previous studies. If a new strain is used, a preliminary dose-finding study is recommended.
-
-
Possible Cause 3: Dosing Error. Incorrect calculation of the dose or volume can lead to overdose.
-
Solution: Double-check all calculations for dosing solutions. Use calibrated pipettes and syringes. Have a second researcher verify the calculations.
-
Issue 2: Lack of Efficacy in an FK1-Dependent Xenograft Model
-
Possible Cause 1: Insufficient Drug Exposure. The administered dose may not be achieving the required therapeutic concentration in the tumor tissue.
-
Solution: Perform a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and tumor tissue over time. Correlate exposure levels with pharmacodynamic (PD) markers like p-SubA inhibition (see Protocol 2).
-
-
Possible Cause 2: Acquired Resistance. Tumor cells may have developed resistance mechanisms to this compound.
-
Solution: Analyze post-treatment tumor samples for mutations in the FK1 kinase domain or upregulation of bypass signaling pathways.
-
-
Possible Cause 3: Incorrect Model. The xenograft model may not be truly dependent on the FK1 pathway.
-
Solution: Confirm the expression and activation of FK1 and the sensitivity of the cell line to this compound in vitro before implanting.
-
Data Presentation
Table 1: In-Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FK1 Status | IC50 (nM) vs. FK1 | IC50 (nM) vs. FK2 | Selectivity Index (FK2/FK1) |
| HCT-116 | Colon Cancer | Amplified | 2.5 | 280 | 112 |
| A549 | Lung Cancer | WT | 85.0 | 350 | 4.1 |
| MCF-7 | Breast Cancer | Mutated (Activating) | 1.8 | 250 | 139 |
| K562 | Leukemia | WT | 110.2 | 410 | 3.7 |
| Normal HCEC | Colon Epithelial | WT | >1000 | 15.0 | <0.015 |
Table 2: Summary of In-Vivo Efficacy and Toxicity of this compound in HCT-116 Xenograft Model
| Dosing Group (mg/kg, QD) | Tumor Growth Inhibition (%) | Avg. Body Weight Change (%) | Key Hematological Finding |
| Vehicle | 0 | +5.2 | Normal |
| 10 mg/kg this compound | 45 | +1.5 | No significant change |
| 25 mg/kg this compound | 88 | -8.5 | Grade 1 Neutropenia |
| 50 mg/kg this compound | 95 | -18.0 | Grade 3 Neutropenia, Thrombocytopenia |
Experimental Protocols
Protocol 1: In-Vitro Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in growth medium to create a 2X concentration series ranging from 2 nM to 2 µM.
-
Dosing: Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue) to each well. Incubate for 2-4 hours.
-
Data Acquisition: Read the fluorescence (560nm Ex / 590nm Em) using a plate reader.
-
Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the dose-response curve using a four-parameter logistic regression to determine the IC50 value.
Protocol 2: Pharmacodynamic (PD) Marker Analysis in Tumor Tissue
-
Study Design: Treat tumor-bearing mice with this compound or vehicle as per the study plan.
-
Tissue Collection: Euthanize mice at specified time points post-dose (e.g., 2, 8, and 24 hours). Excise tumors immediately and snap-freeze in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-SubA (phospho-specific) and total Sub-A overnight at 4°C. Use a loading control antibody (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-SubA signal to the total Sub-A signal for each sample.
Visualizations
Signaling Pathway Diagram
Caption: The FK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for refining this compound dosage from in-vitro to in-vivo.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected in-vivo toxicity.
Technical Support Center: Synthesis of APX879 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of APX879 analogs. This compound is a derivative of the macrolide FK506 (tacrolimus) designed to exhibit reduced immunosuppressive activity while maintaining antifungal properties. The synthesis of its analogs presents unique challenges due to the complex and sensitive nature of the parent scaffold.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the synthesis of its analogs important?
A1: this compound is an analog of FK506 with an acetohydrazine substitution at the C22-carbonyl position.[1][2][3] This modification reduces its immunosuppressive effects, a common issue with calcineurin inhibitors like FK506, while preserving its potential as an antifungal agent.[4][5] The synthesis of novel this compound analogs is a key strategy in the development of new, more selective antifungal therapies.[6][7]
Q2: What are the primary challenges in synthesizing this compound analogs?
A2: The primary challenges stem from the complex stereochemistry and multiple reactive functional groups of the FK506 scaffold. Key difficulties include:
-
Selective modification: Achieving selective reaction at the desired position (e.g., C22) without affecting other sensitive groups.
-
Starting material stability: FK506 is sensitive to acidic, basic, and certain oxidative/reductive conditions, which can lead to undesired side reactions or decomposition.
-
Purification: The structural similarity between the starting material, product, and potential byproducts makes purification by chromatography challenging.
-
Reproducibility: Minor variations in reaction conditions can significantly impact yield and purity.
Q3: What are the key starting materials for synthesizing this compound analogs?
A3: The primary starting material is typically FK506 (tacrolimus) or its natural analog, FK520 (ascomycin).[4][7] These macrolides are produced via fermentation of the bacterium Streptomyces tsukubaensis.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound analogs.
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of FK506 to the desired analog. | 1. Inactive Reagents: The hydrazine (B178648) or hydroxylamine (B1172632) derivative used for the condensation reaction may have degraded. 2. Insufficient Activation: The C22-carbonyl of FK506 is sterically hindered and may require activation. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or side reactions. | 1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Confirm purity via NMR or LC-MS. 2. Catalysis: Add a mild acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) to facilitate the condensation. 3. Solvent Optimization: Screen a range of aprotic solvents such as THF, dichloromethane (B109758), or acetonitrile. Ensure all solvents are anhydrous. |
| Formation of multiple unidentified byproducts. | 1. Degradation of Starting Material: FK506 can degrade under harsh reaction conditions (e.g., strong acids/bases, high temperatures). 2. Side Reactions: Other functional groups in FK506 (e.g., hydroxyl groups, the tricarbonyl region) may be reacting. | 1. Milder Conditions: Use milder reaction conditions. For example, conduct the reaction at room temperature or 0°C. 2. Protecting Groups: Consider protecting sensitive hydroxyl groups with a suitable protecting group (e.g., silyl (B83357) ethers) prior to the C22 modification. |
| Difficulty in purifying the final product. | 1. Co-elution of Product and Starting Material: The polarity of the this compound analog may be very similar to that of FK506. 2. Presence of Stereoisomers: The newly formed C=N bond can exist as E/Z isomers, which may be difficult to separate. | 1. Chromatography Optimization: Use a high-resolution silica (B1680970) gel or consider reverse-phase chromatography. Employ a shallow solvent gradient during elution. 2. Isomer Characterization: Characterize the mixture of isomers by NMR. Often, one isomer is thermodynamically favored and may become dominant upon gentle heating or prolonged reaction time. |
| Poor reproducibility of the synthesis. | 1. Atmospheric Moisture: The condensation reaction is sensitive to water, which can hydrolyze the imine product. 2. Variability in Reagent Purity: Lot-to-lot variability of FK506 or other reagents can affect reaction outcomes. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. 2. Consistent Reagent Quality: Source high-purity reagents and, if possible, use the same batch for a series of experiments. |
Experimental Protocols
General Protocol for the Synthesis of a C22-Hydrazone Analog of FK506
-
Preparation: To a solution of FK506 (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere, add the desired hydrazine derivative (1.5 eq).
-
Reaction Initiation: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Analogs
| Analog | Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | FK506 | Acetylhydrazine | PPTS | DCM | 25 | 12 | 85 |
| Analog A | FK506 | Phenylhydrazine | Acetic Acid | THF | 25 | 24 | 65 |
| Analog B | FK520 | Hydroxylamine HCl | Pyridine | Ethanol | 50 | 8 | 78 |
| Analog C | FK506 | Semicarbazide | None | Methanol | 60 | 18 | 40 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound analogs.
Caption: Calcineurin signaling pathway and inhibition by FK506/APX879 analogs.
Caption: Decision tree for troubleshooting low yield in this compound analog synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided design and synthesis of C22- and C32-modified FK520 analogs with enhanced activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tacrolimus | C44H69NO12 | CID 445643 - PubChem [pubchem.ncbi.nlm.nih.gov]
interpreting unexpected results from APX879 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APX879. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of the immunosuppressant drug FK506 (tacrolimus). It is designed to act as a potent antifungal agent with significantly reduced immunosuppressive activity.[1][2][3] Its mechanism of action involves binding to the FK506-binding protein 12 (FKBP12), forming a complex that then inhibits the calcium-calmodulin-dependent phosphatase, calcineurin.[1][4][5] Inhibition of calcineurin in fungi disrupts essential pathways for growth, virulence, and stress response.[1][2][6]
Q2: How does this compound achieve reduced immunosuppression compared to FK506?
The reduced immunosuppressive effect of this compound is due to a modification at the C22 position of the molecule.[1][4][5] This modification creates a steric hindrance with the histidine (His88) residue in human FKBP12, leading to a less stable complex. In contrast, fungal FKBP12 has a phenylalanine (Phe88) at the equivalent position, which does not cause the same steric clash. This difference in binding affinity for the human versus fungal FKBP12 is the basis for this compound's selectivity.[2][3]
Q3: What is the expected antifungal spectrum of this compound?
This compound has demonstrated broad-spectrum antifungal activity against a variety of human pathogenic fungi. This includes activity against Aspergillus fumigatus, Cryptococcus neoformans, Mucor circinelloides, and Candida albicans.[7]
Q4: Can this compound be used in combination with other antifungal agents?
Yes, studies have shown that this compound can have synergistic effects when used in combination with other antifungal drugs, such as fluconazole. This combination has been shown to be effective in in vivo models of cryptococcal infection.[1][5]
Troubleshooting Guides
This section addresses specific unexpected results that researchers may encounter during their this compound studies.
Issue 1: Higher-than-Expected Immunosuppressive Activity
If you observe a greater immunosuppressive effect than anticipated, consider the following possibilities and troubleshooting steps:
-
Incorrect Compound Concentration: Verify the concentration of your this compound stock solution. Serial dilution errors can lead to unexpectedly high concentrations in your assays.
-
Cell Line Sensitivity: The level of immunosuppression can vary between different T-cell lines or primary cells from different donors. Ensure you are using a consistent and well-characterized cell source.
-
Assay Conditions: The conditions of your T-cell activation assay can significantly impact the results. Ensure that the concentration of activating stimuli (e.g., anti-CD3/CD28 antibodies, antigens) and the incubation time are optimized and consistent across experiments.
-
Compound Purity: Impurities in your this compound sample could contribute to off-target effects. If possible, verify the purity of your compound using analytical methods such as HPLC.
Issue 2: Lower-than-Expected Antifungal Activity
If this compound is not exhibiting the expected level of antifungal activity in your experiments, consider these factors:
-
Fungal Strain Variability: The susceptibility to this compound can vary between different fungal species and even between different strains of the same species. Ensure you are using a strain that has been previously characterized for its sensitivity to calcineurin inhibitors.
-
Mechanism of Resistance: Resistance to this compound can arise from mutations in the FKBP12 protein or in the calcineurin subunits.[8] If you are working with a resistant strain, this compound will not be effective.
-
In Vitro Assay Conditions:
-
Media Composition: The composition of the growth media can affect the apparent activity of antifungal compounds. Use a standardized medium, such as RPMI-1640, for susceptibility testing.
-
Inoculum Size: The starting inoculum of fungal cells can influence the MIC value. Ensure you are using a standardized inoculum preparation method.
-
Incubation Time and Temperature: Adhere to established protocols for incubation time and temperature for the specific fungal species you are testing.
-
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded.
Issue 3: Variability in Experimental Results
Inconsistent results between experiments can be frustrating. Here are some common sources of variability and how to address them:
-
Reagent Consistency: Use the same batches of critical reagents (e.g., cell culture media, serum, antibodies, this compound) whenever possible to minimize variability. If you must use a new batch, perform a bridging experiment to ensure consistency.
-
Cell Passage Number: For cell-based assays, use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Operator Variability: Ensure that all personnel performing the assays are following the same standardized protocols. Minor variations in technique can lead to significant differences in results.
-
Instrumentation Calibration: Regularly calibrate all instruments used in your experiments, such as pipettes, incubators, and plate readers.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound vs. FK506
| Fungal Species | This compound MIC (µg/mL) | FK506 MIC (µg/mL) |
| Aspergillus fumigatus | 0.5 - 1 | Not specified in provided context |
| Cryptococcus neoformans | 0.5 - 1 | 0.05 |
| Mucor circinelloides | 2 - 4 | Not specified in provided context |
| Candida albicans | 8 | Not specified in provided context |
Data compiled from reference[7].
Table 2: Immunosuppressive Activity of this compound vs. FK506
| Assay | This compound IC50 | FK506 IC50 | Fold Difference |
| IL-2 Production Inhibition | 13.48 nM | 0.19 nM | ~71-fold |
Data compiled from reference[2].
Table 3: Binding Affinity (Kd) of this compound and FK506 to FKBP12
| FKBP12 Source | This compound Kd (nM) | FK506 Kd (nM) |
| Human | 120 - 450 | 2 - 5 |
| Aspergillus fumigatus | 120 - 450 | 2 - 5 |
| Mucor circinelloides | 120 - 450 | 2 - 5 |
Data compiled from reference[7].
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and IL-2 Production Assay
This protocol provides a general framework for assessing the immunosuppressive activity of this compound by measuring its effect on T-cell activation and IL-2 production.
Materials:
-
Human or murine T-cells (e.g., primary CD4+ T-cells, Jurkat cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound and FK506 (as a positive control) stock solutions in DMSO
-
96-well flat-bottom culture plates
-
IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Plate Coating (for antibody stimulation):
-
Dilute anti-CD3 antibody in sterile PBS.
-
Add the diluted antibody to the wells of a 96-well plate and incubate.
-
Wash the wells with sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of T-cells in complete RPMI-1640 medium at the desired concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and FK506 in complete RPMI-1640 medium.
-
Add the diluted compounds to the appropriate wells of the antibody-coated plate. Include a vehicle control (DMSO) and a no-compound control.
-
Add the T-cell suspension to each well.
-
Add soluble anti-CD28 antibody to each well to provide co-stimulation.
-
-
Incubation:
-
Incubate the plate in a humidified CO2 incubator at 37°C for 48-72 hours.
-
-
IL-2 Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-2 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Mandatory Visualization
References
- 1. T Cell Activation Bioassay (IL-2) Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. In-vitro immunosuppression of canine T-lymphocyte-specific proliferation with dexamethasone, cyclosporine, and the active metabolites of azathioprine and leflunomide in a flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of immunosuppressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of APX879 and FK506
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug development, the calcineurin pathway has emerged as a critical target. This guide provides a detailed comparison of the antifungal efficacy of two calcineurin inhibitors: the well-established immunosuppressant FK506 (Tacrolimus) and the novel, less immunosuppressive analog, APX879. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the therapeutic potential and specific characteristics of each compound.
Executive Summary
FK506 is a potent inhibitor of calcineurin, a key enzyme in fungal virulence and stress responses. However, its clinical utility as an antifungal is hampered by its strong immunosuppressive effects in humans. This compound was developed as an analog of FK506 with a strategic modification at the C-22 position, designed to reduce its interaction with human FKBP12, thereby minimizing immunosuppression while retaining its antifungal activity.
Experimental evidence demonstrates that while FK506 generally exhibits lower minimum inhibitory concentrations (MICs) in vitro against a range of fungal pathogens, this compound displays a significantly improved safety profile with markedly reduced immunosuppressive activity. Notably, in vivo studies have shown that this compound can be more effective than FK506 in treating fungal infections, such as in a murine model of cryptococcosis.
Mechanism of Action: Targeting the Calcineurin Pathway
Both this compound and FK506 exert their antifungal effects by inhibiting the calcineurin signaling pathway, which is crucial for fungal growth, virulence, and stress adaptation. The mechanism involves the formation of a complex with the immunophilin FKBP12 (FK506-binding protein 12). This drug-protein complex then binds to and inhibits the phosphatase activity of calcineurin. The inhibition of calcineurin prevents the dephosphorylation of downstream targets, such as the transcription factor Crz1, leading to a disruption of essential cellular processes.[1]
The key difference in their interaction lies at the molecular level. This compound's modification at the C22 position leads to a less favorable interaction with the His88 residue of human FKBP12 compared to the corresponding Phe88 residue in fungal FKBP12.[1] This structural difference is the basis for this compound's reduced immunosuppressive activity.
Quantitative Data Presentation: In Vitro Antifungal Efficacy
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and FK506 against several key pathogenic fungi. The data indicates that while this compound is effective, FK506 generally demonstrates greater potency in in vitro settings.
| Fungal Species | This compound MIC (µg/mL) | FK506 MIC (µg/mL) | Reference |
| Cryptococcus neoformans | 0.5 - 1 | 0.05 | [2][3] |
| Aspergillus fumigatus | 0.5 - 1 | Not specified in snippets | [2] |
| Candida albicans | 8 | Not specified in snippets | [2] |
| Mucor circinelloides | 2 - 4 | Not specified in snippets | [2] |
In Vivo Efficacy: A Murine Model of Cryptococcosis
Despite its lower in vitro potency, this compound has demonstrated superior efficacy in a murine model of invasive cryptococcosis compared to FK506.[1] This improved in vivo performance is attributed to its reduced toxicity and better therapeutic window.
A study on a murine model of disseminated Cryptococcus neoformans infection showed that treatment with JH-FK-05, a second-generation analog of FK506 developed based on the success of this compound, significantly reduced the fungal burden in the lungs and brain and extended the survival of the infected mice.[1][4] This was observed both as a monotherapy and in combination with fluconazole.[4] The first-generation analog, this compound, also showed benefits in a pulmonary cryptococcosis model when used in combination with fluconazole.[4]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound and FK506 is determined by broth microdilution methods, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[5][6][7][8][9]
Experimental Workflow:
Methodology:
-
Fungal Isolate Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell concentration.
-
Drug Dilution: this compound and FK506 are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.
In Vivo Murine Model of Disseminated Cryptococcosis
The in vivo efficacy of this compound and FK506 is evaluated using a murine model of disseminated cryptococcosis.
Experimental Workflow:
Methodology:
-
Infection: Immunocompetent or immunocompromised mice are infected intravenously with a suspension of Cryptococcus neoformans cells.[10]
-
Treatment: At a specified time post-infection, mice are treated with the vehicle control, this compound, or FK506, typically via intraperitoneal injection, for a defined period.[4]
-
Efficacy Evaluation: The efficacy of the treatment is assessed by two primary endpoints:
-
Survival: The survival of the mice in each treatment group is monitored daily.
-
Fungal Burden: At specific time points, a subset of mice from each group is euthanized, and their organs (lungs, brain, spleen) are harvested to determine the number of colony-forming units (CFU) per gram of tissue.[10]
-
Conclusion
The comparison between this compound and FK506 highlights a critical aspect of modern antifungal drug development: the pursuit of selective toxicity. While FK506 remains a benchmark for in vitro potency, its clinical application as an antifungal is limited by its powerful immunosuppressive effects. This compound, through rational drug design, successfully decouples the potent antifungal activity of the FK506 scaffold from its immunosuppressive properties. Although it displays a higher MIC in vitro, its improved in vivo efficacy and safety profile make it, and its subsequent analogs, a promising avenue for the development of novel antifungal therapies targeting the calcineurin pathway. This guide underscores the importance of considering both in vitro and in vivo data in the comprehensive evaluation of new antifungal candidates.
References
- 1. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Preview CLSI+M27-A3 | PDF | Infection | Microbiology [scribd.com]
- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Antifungal Therapy in a Murine Model of Disseminated Infection by Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Antifungal Agents Against Fluconazole-Resistant Candida
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of Manogepix (a Gwt1 Inhibitor) and APX879 (a Calcineurin Inhibitor) in Combating Fluconazole-Resistant Candida Species.
The escalating prevalence of fluconazole-resistant Candida infections presents a formidable challenge in clinical practice, necessitating the development of novel antifungal agents with distinct mechanisms of action. This guide provides a comprehensive comparison of two such promising compounds: manogepix (the active moiety of fosmanogepix), a first-in-class Gwt1 inhibitor, and this compound, a novel calcineurin inhibitor. This analysis is based on publicly available preclinical and clinical data, focusing on their efficacy against fluconazole-resistant Candida isolates, their respective mechanisms of action, and the experimental protocols utilized in their evaluation.
Executive Summary
Manogepix demonstrates potent in vitro activity against a broad range of fluconazole-resistant Candida species, including the multidrug-resistant Candida auris. Its unique mechanism of targeting the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway circumvents common azole resistance mechanisms. In contrast, while this compound, a calcineurin inhibitor, shows broad-spectrum antifungal activity, specific data on its efficacy against a comprehensive panel of fluconazole-resistant Candida isolates is limited in the public domain. Its mechanism, the inhibition of the calcineurin signaling pathway, offers a different therapeutic approach. This guide will delve into the available data for both compounds to aid in the evaluation of their potential as future antifungal therapies.
In Vitro Efficacy Against Fluconazole-Resistant Candida
The minimum inhibitory concentration (MIC) is a critical measure of an antifungal agent's potency. The following tables summarize the available MIC data for manogepix and fluconazole (B54011) against various fluconazole-resistant Candida species.
Table 1: Manogepix MIC Values against Fluconazole-Resistant Candida Isolates
| Candida Species | Fluconazole Resistance Status | Manogepix MIC Range (µg/mL) | Manogepix MIC50 (µg/mL) | Manogepix MIC90 (µg/mL) |
| C. auris | Resistant (MIC ≥32) | 0.002 - 0.063 | 0.008 | 0.016 |
| C. auris (Pan-resistant) | Resistant to Fluconazole, Amphotericin B, and Echinocandins | 0.004 - 0.008 | - | - |
| C. albicans | Resistant | 0.06 (for a TAC1 mutant) | - | - |
| C. parapsilosis | Resistant | 0.03 (for a TAC1 mutant) | - | - |
| C. glabrata | Resistant | 0.125 (for a PDR1 mutant) | - | - |
Data compiled from multiple sources.
Table 2: Fluconazole MIC Values for Resistant Candida Isolates
| Candida Species | Fluconazole MIC Range (µg/mL) for Resistant Isolates |
| C. auris | ≥32 |
| C. albicans | ≥64 |
| C. glabrata | ≥64 |
| C. parapsilosis | ≥8 |
Resistance breakpoints are based on CLSI guidelines.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of manogepix and this compound are crucial to their activity against resistant pathogens.
Manogepix: Inhibition of Gwt1 and Disruption of GPI Anchor Biosynthesis
Manogepix targets Gwt1, an essential enzyme in the fungal glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is responsible for anchoring a variety of proteins to the cell surface, which are critical for cell wall integrity, adhesion, and virulence. By inhibiting Gwt1, manogepix disrupts this process, leading to a fungistatic effect.
Caption: Manogepix inhibits Gwt1, disrupting GPI anchor biosynthesis.
This compound: Inhibition of Calcineurin Signaling
This compound is an analog of FK506 and functions by inhibiting calcineurin, a crucial phosphatase in fungal stress response pathways. Calcineurin is activated by calcium signaling and dephosphorylates the transcription factor Crz1, allowing its translocation to the nucleus to regulate gene expression involved in cell wall integrity, ion homeostasis, and virulence.
Caption: this compound inhibits calcineurin, disrupting stress response signaling.
In Vivo Efficacy
Animal models of disseminated candidiasis are instrumental in evaluating the in vivo potential of new antifungal agents.
Fosmanogepix (B605549) (prodrug of manogepix):
-
Model: Murine model of disseminated candidiasis.
-
Strains: Effective against infections caused by fluconazole-resistant C. auris.
-
Outcome: Significantly improved survival and reduced fungal burden in kidneys compared to untreated controls. In some studies, fluconazole showed no efficacy.
This compound:
-
Model: Murine models of invasive fungal infections.
-
Strains: Demonstrable efficacy in models of invasive aspergillosis and cryptococcosis.
-
Outcome: Specific efficacy data in a murine model of disseminated candidiasis with fluconazole-resistant strains is not extensively detailed in the reviewed literature.
Experimental Protocols
Standardized methodologies are essential for the accurate and reproducible evaluation of antifungal efficacy.
In Vitro Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is a reference method for broth dilution antifungal susceptibility testing of yeasts.
Caption: CLSI M27-A3 workflow for MIC determination.
Key Parameters of CLSI M27-A3:
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Inoculum Size: 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: 35°C for 24 to 48 hours.
-
Endpoint Reading: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (≥50%) compared to the growth control.
In Vivo Murine Model of Disseminated Candidiasis
This model is widely used to assess the efficacy of antifungal agents in a systemic infection.
Caption: Workflow for a murine model of disseminated candidiasis.
Typical Protocol Outline:
-
Animal Model: Immunocompromised (e.g., neutropenic) mice are often used to establish a robust infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of a clinical Candida isolate.
-
Treatment: Treatment with the investigational drug (e.g., fosmanogepix or this compound) is initiated at a specified time post-infection and administered for a defined period.
-
Endpoints: The primary endpoints are typically survival over a set period (e.g., 21 days) and the fungal burden in target organs (e.g., kidneys), determined by colony-forming unit (CFU) counts.
Conclusion
Manogepix, with its novel Gwt1 inhibitory mechanism, demonstrates significant promise as a therapeutic agent against fluconazole-resistant Candida, including the highly problematic C. auris. Its potent in vitro activity and proven in vivo efficacy in relevant animal models, coupled with a distinct mechanism of action that is not susceptible to common azole resistance mechanisms, position it as a valuable candidate for further clinical development.
This compound, a calcineurin inhibitor, also represents an important area of antifungal research. Its mechanism of action is distinct from existing antifungal classes, and it holds the potential to be effective against a broad range of fungal pathogens. However, to fully assess its utility against fluconazole-resistant Candida, more specific preclinical data, particularly comparative in vitro susceptibility testing against a panel of resistant isolates, is needed.
For drug development professionals and researchers, the continued investigation of compounds with novel mechanisms of action, such as Gwt1 and calcineurin inhibitors, is paramount in the ongoing effort to combat the growing threat of antifungal resistance. The data and protocols presented in this guide offer a framework for the comparative evaluation of these and other emerging antifungal candidates.
A Comparative Analysis of APX879 and Other Calcineurin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel calcineurin inhibitor, APX879, with established immunosuppressants tacrolimus (B1663567) (FK506) and cyclosporine A. The analysis is supported by experimental data to evaluate their efficacy and selectivity, with a focus on antifungal potential and immunosuppressive activity.
Introduction to Calcineurin Inhibitors
Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a critical role in T-cell activation and other cellular processes.[1] By inhibiting calcineurin, drugs can suppress the immune response, a mechanism that has been pivotal in preventing organ transplant rejection. Tacrolimus and cyclosporine A are the cornerstones of immunosuppressive therapy. However, their potent immunosuppressive effects limit their use as antifungal agents, despite their inherent activity against pathogenic fungi. This compound, a derivative of tacrolimus, has been developed as a fungal-specific calcineurin inhibitor with the aim of retaining antifungal efficacy while reducing immunosuppression.[2]
Mechanism of Action
Calcineurin inhibitors exert their effects by forming a complex with an intracellular receptor (an immunophilin). This drug-receptor complex then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor.[3] Consequently, NFAT cannot translocate to the nucleus to promote the expression of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2), which is crucial for T-cell proliferation and activation.[4]
While all three inhibitors target calcineurin, their initial binding partners differ. Tacrolimus and its analog this compound bind to the FK506-binding protein 12 (FKBP12), whereas cyclosporine A binds to cyclophilin.[5] The selectivity of this compound for fungal calcineurin is attributed to structural differences in the FKBP12 protein between fungi and humans.[6]
Calcineurin Signaling Pathway and Inhibition
Caption: Calcineurin signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the quantitative data on the antifungal and immunosuppressive activities of this compound, tacrolimus, and cyclosporine A.
Antifungal Activity
The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antifungal potency.
| Compound | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 1[7] | 0.5 - 1[6] | 8[6] |
| Tacrolimus (FK506) | 0.05[7] | - | - |
| Cyclosporine A | 2.4[8] | >400[9] | >128 |
Note: A dash (-) indicates that specific data was not found in the cited sources.
Immunosuppressive Activity
The half-maximal inhibitory concentration (IC50) for IL-2 production is a measure of the drug's potency in suppressing T-cell activation. A lower IC50 value indicates greater immunosuppressive activity.
| Compound | IL-2 Production IC50 (nM) |
| This compound | 13.48[7] |
| Tacrolimus (FK506) | 0.19[7] |
| Cyclosporine A | Data not directly comparable |
Note: While cyclosporine A is a potent immunosuppressant, directly comparable IC50 values from the same experimental setup were not found in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[10][11]
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration.
-
Preparation of Antifungal Agents:
-
Stock solutions of this compound, tacrolimus, and cyclosporine A are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of each drug are prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud dextrose agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the drug dilutions is inoculated with the fungal suspension.
-
Plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
-
Immunosuppressive Activity Assay (IL-2 Production)
This protocol is a general representation for measuring IL-2 production in Jurkat T-cells.[4][12][13]
Experimental Workflow for IL-2 Production Assay
Caption: Workflow for measuring immunosuppressive activity.
-
Cell Culture:
-
Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Plating and Treatment:
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well.
-
Serial dilutions of this compound, tacrolimus, and cyclosporine A are added to the wells, and the plates are pre-incubated for 1-2 hours.
-
-
T-Cell Stimulation:
-
T-cell activation is induced by adding a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3 and anti-CD28 antibodies, to the cell cultures.
-
-
Incubation and Supernatant Collection:
-
The plates are incubated for 24 hours to allow for IL-2 production.
-
After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
-
IL-2 Quantification:
-
The concentration of IL-2 in the supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
IC50 Calculation:
-
The percentage of IL-2 inhibition is calculated for each drug concentration relative to the stimulated control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
The data presented in this guide highlights the differential activity of this compound compared to the established calcineurin inhibitors, tacrolimus and cyclosporine A. This compound demonstrates a significantly reduced immunosuppressive potential while retaining notable antifungal activity. This supports its development as a more selective antifungal agent that could overcome the systemic immunosuppressive side effects associated with traditional calcineurin inhibitors. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparative analysis of these and other novel therapeutic compounds.
References
- 1. Tacrolimus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA-PKcs controls calcineurin mediated IL-2 production in T lymphocytes | PLOS One [journals.plos.org]
- 5. invivogen.com [invivogen.com]
- 6. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclosporine Affects the Main Virulence Factors of Cryptococcus neoformans In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Cyclosporin A retains host defense against invasive pulmonary aspergillosis in a non-immunosuppressive murine model by preserving the myeloid cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
APX879: A Fungal-Selective Calcineurin Inhibitor for the Next Generation of Antifungal Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The rising threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with improved efficacy and safety profiles. APX879, a rationally designed analog of the immunosuppressant FK506 (tacrolimus), has emerged as a promising candidate that selectively targets fungal calcineurin, a critical enzyme for fungal virulence and drug tolerance. This guide provides a comprehensive cross-validation of this compound's activity in various fungal species, comparing its performance with the parent compound FK506 and other alternatives, supported by experimental data and detailed protocols.
Unveiling the Fungal Achilles' Heel: The Calcineurin Pathway
Calcineurin is a calcium-calmodulin-activated serine/threonine phosphatase that plays a pivotal role in fungal stress responses, morphogenesis, and pathogenicity. In many pathogenic fungi, calcineurin signaling is essential for survival and proliferation within the host. This compound, like its parent compound FK506, inhibits calcineurin by first forming a complex with the immunophilin FKBP12. This drug-protein complex then binds to and inhibits calcineurin, thereby disrupting downstream signaling pathways crucial for fungal growth and virulence.
The key innovation of this compound lies in its fungal selectivity. Structural differences between the FKBP12 proteins of fungi and humans have been exploited in the design of this compound. A modification at the C-22 position of the FK506 scaffold leads to a less favorable interaction with human FKBP12 compared to its fungal counterpart. This results in significantly reduced immunosuppressive activity while maintaining potent antifungal effects.[1][2][3]
References
A Head-to-Head Comparison of APX879 and Voriconazole for Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug development, two agents, APX879 and voriconazole (B182144), represent distinct therapeutic strategies. Voriconazole, a well-established triazole, has been a cornerstone in the treatment of invasive fungal infections for years. In contrast, this compound is an investigational agent from a novel class of fungal-specific calcineurin inhibitors, offering a different mechanism of action and a potentially improved safety profile. This guide provides a comprehensive head-to-head comparison of these two compounds, summarizing available preclinical data, outlining experimental methodologies, and visualizing key pathways to inform further research and development.
Executive Summary
Voriconazole is a potent, broad-spectrum antifungal that functions by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. It has proven clinical efficacy against a wide range of pathogens, including Aspergillus, Candida, and Cryptococcus species. However, its utility can be limited by drug-drug interactions and a notable side-effect profile that includes visual disturbances and hepatotoxicity.
This compound, a derivative of the immunosuppressant FK506, is designed for fungal-specific inhibition of calcineurin, a key enzyme in fungal stress responses and virulence.[1][2] Its primary advantage lies in its significantly reduced immunosuppressive activity compared to its parent compound, potentially offering a safer alternative for immunocompromised patients.[3] While it demonstrates broad-spectrum in vitro activity, current preclinical data suggests its in vivo efficacy may be more targeted, showing promise in models of cryptococcosis but not in aspergillosis or candidiasis models.[1]
Mechanism of Action
The fundamental difference between this compound and voriconazole lies in their molecular targets and mechanisms of action.
Voriconazole: As a triazole antifungal, voriconazole targets the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol. Disruption of ergosterol production leads to a dysfunctional cell membrane, inhibiting fungal growth.
This compound: this compound is a fungal-specific calcineurin inhibitor.[1] It forms a complex with the immunophilin FKBP12, and this complex then binds to and inhibits the phosphatase activity of calcineurin.[3] This inhibition disrupts calcium-dependent signaling pathways that are crucial for fungal virulence, stress response, and survival within the host.[1]
In Vitro Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and voriconazole against key fungal pathogens. MIC values represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Pathogen | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Aspergillus fumigatus | 0.5 - 1[4] | ≤0.5 (Susceptible)[5] |
| Candida albicans | 8[4] | ≤1 (Susceptible in 99% of isolates)[4] |
| Cryptococcus neoformans | 0.5 - 1[4] | 0.0078 - 0.25[6] |
| Mucor circinelloides | 2 - 4[4] | Generally higher; species-dependent |
In Vivo Efficacy
Direct comparative in vivo studies between this compound and voriconazole have not been published. However, data from individual studies in murine models provide some insight into their respective efficacy.
This compound:
-
Cryptococcosis: this compound has demonstrated efficacy in a murine model of disseminated cryptococcosis.[1][2]
-
Aspergillosis and Candidiasis: In the available literature, this compound did not show efficacy in murine models of aspergillosis or systemic candidiasis.[1]
Voriconazole:
-
Broad Efficacy: Voriconazole has well-documented efficacy in murine models of invasive aspergillosis, candidiasis, and cryptococcosis, which is consistent with its clinical utility.
Pharmacokinetics
| Parameter | This compound | Voriconazole |
| Bioavailability | Data not available | High oral bioavailability (>90%)[7] |
| Distribution | Data not available | Wide tissue distribution, including the central nervous system[7] |
| Metabolism | Data not available | Primarily hepatic via CYP2C19, CYP2C9, and CYP3A4[7] |
| Elimination Half-life | Data not available | Approximately 6 hours, but dose-dependent (non-linear kinetics)[7] |
Safety and Tolerability
| Aspect | This compound | Voriconazole |
| Key Safety Feature | Reduced immunosuppressive activity compared to FK506[3] | Broad-spectrum efficacy |
| Common Adverse Events | Data from comprehensive toxicology studies not yet published | Visual disturbances, rash, elevated liver enzymes |
| Serious Adverse Events | Data not available | Hepatotoxicity, QT prolongation, phototoxicity[8] |
Experimental Protocols
Antifungal Susceptibility Testing
In vitro activity of both this compound and voriconazole is typically determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) document M27-A4 for yeasts and M38-A2 for filamentous fungi.[9]
Murine Model of Invasive Aspergillosis
A commonly used model to assess the in vivo efficacy of antifungal agents against Aspergillus fumigatus involves the following steps:
-
Immunosuppression: Mice (e.g., BALB/c strain) are immunosuppressed, typically with cyclophosphamide (B585) and cortisone (B1669442) acetate, to render them susceptible to infection.[10][11]
-
Infection: Mice are infected intranasally or via inhalation of A. fumigatus conidia.[10]
-
Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection.
-
Endpoints: Efficacy is assessed by survival rates and fungal burden in target organs (e.g., lungs, kidneys), which is determined by plating tissue homogenates and counting colony-forming units (CFUs).[7]
Murine Model of Disseminated Cryptococcosis
To evaluate efficacy against Cryptococcus neoformans, a disseminated infection model is often employed:
-
Infection: Mice (e.g., A/J or BALB/c strain) are infected intravenously or intranasally with C. neoformans yeast cells.[12][13]
-
Treatment: Antifungal therapy is administered as per the study design.
-
Endpoints: Key outcome measures include survival time and fungal burden in the brain, lungs, and spleen.[14]
Conclusion and Future Directions
This compound and voriconazole represent two distinct and valuable approaches to antifungal therapy. Voriconazole is a powerful and established agent with broad-spectrum activity, while this compound offers a novel mechanism of action with the significant advantage of reduced immunosuppression.
The current data suggests that this compound's in vivo efficacy may be more targeted than its broad in vitro activity indicates, with promising results in a cryptococcosis model. Further research is needed to fully understand its potential and to directly compare its efficacy and safety profile with established antifungals like voriconazole in various preclinical models of invasive fungal infections. The development of fungal-specific calcineurin inhibitors like this compound holds promise for expanding the antifungal arsenal, particularly for challenging infections in immunocompromised patient populations. Direct, head-to-head comparative studies are a critical next step in elucidating the relative strengths and weaknesses of these two distinct antifungal agents.
References
- 1. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Invasive Aspergillosis: How Close Are Predicted Antifungal Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The Mouse Inhalation Model of Cryptococcus neoformans Infection Recapitulates Strain Virulence in Humans and Shows that Closely Related Strains Can Possess Differential Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Therapy in a Murine Model of Disseminated Infection by Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of APX879: A Comparative Guide
In the landscape of antifungal drug development, the quest for agents with high efficacy and low host toxicity is paramount. A critical metric in this evaluation is the therapeutic index (TI), a quantitative measure of a drug's safety margin. This guide provides a comparative analysis of the therapeutic index of APX879, a novel calcineurin inhibitor, against its parent compound, FK506 (tacrolimus), and other commonly used antifungal agents.
Mechanism of Action: Targeting Fungal Calcineurin
This compound, an analog of FK506, exerts its antifungal activity by inhibiting calcineurin, a crucial enzyme for virulence in many fungal pathogens.[1][2] Calcineurin is a serine/threonine phosphatase that, upon activation by calcium and calmodulin, dephosphorylates the transcription factor Crz1 (in fungi) or NFAT (in mammals). This dephosphorylation allows for its translocation to the nucleus, where it activates gene expression necessary for stress response, cell wall integrity, and virulence.
The immunosuppressive effects of calcineurin inhibitors in humans stem from the inhibition of NFAT signaling in T-cells, which is essential for T-cell activation and the production of interleukin-2 (B1167480) (IL-2).[3][4][5] this compound was specifically designed to exhibit reduced binding to human FKBP12, the protein that facilitates the interaction with calcineurin, thereby aiming for a more favorable therapeutic index with potent antifungal activity and diminished immunosuppression.[1]
Comparative Therapeutic Index: this compound vs. FK506
The therapeutic index is often conceptually represented as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. For this compound and FK506, we can compare their relative therapeutic indices by examining their in vitro immunosuppressive activity (a measure of toxicity) and their antifungal efficacy.
One study demonstrated that this compound has a significantly reduced immunosuppressive activity, with an IL-2 production IC50 of 13.48 nM, compared to 0.19 nM for FK506.[6] This indicates an approximately 71-fold decrease in immunosuppressive potential.[7] In terms of antifungal activity, the same study reported a Minimum Inhibitory Concentration (MIC) against Cryptococcus neoformans of 1 µg/mL for this compound, whereas for FK506 it was 0.05 µg/mL.[6]
While the antifungal potency of this compound is lower than that of FK506, the dramatic reduction in immunosuppressive activity suggests a substantially improved therapeutic index.
Table 1: In Vitro Comparison of this compound and FK506
| Compound | Immunosuppressive Activity (IL-2 IC50) | Antifungal Activity (MIC against C. neoformans) |
| This compound | 13.48 nM | 1 µg/mL |
| FK506 | 0.19 nM | 0.05 µg/mL |
Comparison with Other Antifungal Agents
A direct numerical comparison of the therapeutic index across different classes of antifungal drugs is challenging due to variations in their mechanisms of action, toxicity profiles, and the metrics used for their evaluation. However, a qualitative and semi-quantitative comparison can be made based on their known safety profiles and the necessity for therapeutic drug monitoring (TDM). Many antifungal agents have a narrow therapeutic index, meaning there is a small window between effective and toxic doses.[8][9][10]
Table 2: Comparative Overview of Antifungal Agents
| Antifungal Agent | Mechanism of Action | Common Toxicities | Therapeutic Drug Monitoring (TDM) |
| This compound | Calcineurin inhibitor | Reduced immunosuppression (designed for improved safety) | Not yet established in clinical practice |
| FK506 (Tacrolimus) | Calcineurin inhibitor | Nephrotoxicity, neurotoxicity, immunosuppression[3] | Routinely performed in transplant patients |
| Amphotericin B | Binds to ergosterol (B1671047), forming pores in the fungal cell membrane | Nephrotoxicity, infusion-related reactions[11] | Not routinely performed, but dose adjustment is common |
| Fluconazole | Inhibits ergosterol synthesis | Generally well-tolerated, but can cause liver enzyme elevation[12][13] | Not routinely performed for most indications |
| Voriconazole | Inhibits ergosterol synthesis | Visual disturbances, neurotoxicity, hepatotoxicity[14][15] | Recommended due to high pharmacokinetic variability and narrow therapeutic range[16][17][18] |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis in the fungal cell wall | Generally well-tolerated, potential for histamine-mediated symptoms[19] | Not routinely performed |
Experimental Protocols
Determination of Immunosuppressive Activity (IC50)
The immunosuppressive activity of calcineurin inhibitors is typically assessed by measuring the inhibition of IL-2 production in activated T-cells.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are cultured in appropriate media.
-
T-Cell Activation: T-cells are stimulated to produce IL-2 using agents like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Drug Treatment: The activated T-cells are treated with a range of concentrations of the test compound (e.g., this compound, FK506).
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for IL-2 production.
-
IL-2 Measurement: The concentration of IL-2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits IL-2 production by 50%, is determined by plotting the IL-2 concentration against the drug concentration and fitting the data to a dose-response curve.
Determination of Antifungal Activity (MIC)
The in vitro antifungal efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Fungal Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Cryptococcus neoformans) is prepared.
-
Drug Dilution: Serial dilutions of the antifungal agent are prepared in a microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that visibly inhibits fungal growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Conclusion
The available data strongly suggest that this compound possesses a significantly improved therapeutic index compared to its parent compound, FK506. While its in vitro antifungal potency is somewhat reduced, the substantial decrease in immunosuppressive activity marks a critical advancement in the development of safer calcineurin inhibitor-based antifungals. Further in vivo studies and clinical trials are necessary to fully elucidate its clinical efficacy and safety profile. When compared to other classes of antifungal agents, the targeted approach of this compound to minimize host-cell effects presents a promising strategy to overcome the toxicity limitations that challenge the clinical use of many current antifungal therapies.
References
- 1. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FK506, an immunosuppressant targeting calcineurin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunosuppressant FK506 selectively inhibits expression of early T cell activation genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the role of therapeutic drug monitoring in antifungal therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Amphotericin B - Wikipedia [en.wikipedia.org]
- 12. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nextstepsinderm.com [nextstepsinderm.com]
- 14. southtees.nhs.uk [southtees.nhs.uk]
- 15. Frontiers | Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
- 16. Voriconazole Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Multicenter Study of Voriconazole Pharmacokinetics and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
APX879: A Fungal-Selective Calcineurin Inhibitor
A detailed comparison of APX879 with other antifungal agents, supported by experimental data, elucidating its potent and selective mechanism of action.
This compound is an investigational antifungal agent designed for enhanced fungal selectivity and reduced immunosuppression compared to its parent compound, FK506 (tacrolimus). This guide provides a comprehensive comparison of this compound's performance against other antifungals, supported by in vitro experimental data. Detailed methodologies for the key experiments are provided to allow for a thorough understanding of the presented data.
Mechanism of Fungal Selectivity
This compound is a semi-synthetic analog of FK506 and, like its predecessor, inhibits calcineurin, a critical enzyme for virulence in many fungal pathogens.[1][2][3][4][5] Calcineurin is a Ca2+/calmodulin-dependent serine/threonine phosphatase that plays a crucial role in stress responses, morphogenesis, and drug tolerance in fungi.[1][5]
The selective action of this compound hinges on a key structural difference between the fungal and human versions of the FK506-binding protein 12 (FKBP12), the protein that facilitates the interaction with calcineurin.[2][3] Specifically, a modification at the C22 position of the this compound molecule leads to a differential interaction with a critical amino acid residue within FKBP12. In fungal FKBP12, this position is occupied by a phenylalanine residue (Phe88), whereas in human FKBP12, it is a histidine residue (His88).[2][3] This substitution results in a less favorable interaction with the human FKBP12-calcineurin complex, thereby reducing the immunosuppressive effects typically associated with calcineurin inhibitors.[2]
Comparative In Vitro Activity
The fungal selectivity of this compound is evident in its significantly reduced immunosuppressive activity compared to FK506, coupled with its potent antifungal effects against a range of clinically relevant fungal pathogens.
Immunosuppressive Activity
The immunosuppressive potential of this compound was evaluated by measuring the inhibition of interleukin-2 (B1167480) (IL-2) production in Jurkat T-cells, a human T-lymphocyte cell line. A lower IC50 (half-maximal inhibitory concentration) value indicates greater immunosuppressive activity.
| Compound | IL-2 Inhibition IC50 (nM) | Fold Difference vs. FK506 |
| This compound | 13.48[2] | ~71-fold less potent |
| FK506 | 0.19[2] | - |
Table 1: In vitro immunosuppressive activity of this compound and FK506.
Antifungal Activity
The antifungal efficacy of this compound was determined by measuring the Minimum Inhibitory Concentration (MIC) against various fungal species using the broth microdilution method. A lower MIC value indicates greater antifungal potency.
| Fungal Species | This compound MIC (µg/mL) | FK506 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole (B182144) MIC (µg/mL) | Anidulafungin (B1665494) MIC (µg/mL) |
| Candida albicans | 8[1] | - | - | - | ≤2[6] |
| Aspergillus fumigatus | 0.5 - 1[1] | - | - | - | - |
| Cryptococcus neoformans | 1[2] | 0.05[2] | 8.0 - 16[7] | 0.12 - 0.25[7] | - |
| Mucor circinelloides | 2 - 4[1] | - | - | - | - |
Table 2: Comparative in vitro antifungal activity of this compound and other antifungal agents.
Signaling Pathway
The following diagram illustrates the differential effect of this compound on the calcineurin signaling pathway in human and fungal cells.
References
- 1. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous anidulafungin followed optionally by oral voriconazole for the treatment of candidemia in Asian patients: results from an open-label Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Voriconazole, Fluconazole, and Itraconazole against 566 Clinical Isolates of Cryptococcus neoformans from the United States and Africa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of APX879 and FK506
In the landscape of immunosuppressive and antifungal drug development, FK506 (tacrolimus) has long been a cornerstone. However, its potent immunosuppressive effects, while beneficial in preventing organ transplant rejection, preclude its use as a general antifungal agent. This has spurred the development of analogs like APX879, engineered to retain antifungal activity while minimizing immunosuppression. This guide provides a comparative overview of the pharmacokinetics of FK506 and the current understanding of this compound, tailored for researchers, scientists, and drug development professionals.
Executive Summary
FK506 is a macrolide lactone with well-characterized, albeit complex and variable, pharmacokinetics. It undergoes extensive metabolism, primarily by cytochrome P450 3A enzymes, and exhibits a narrow therapeutic window, necessitating therapeutic drug monitoring. In contrast, specific pharmacokinetic data for this compound, a C-22 modified analog of FK506, is not extensively available in publicly accessible literature. The primary focus of this compound's development has been on its differential biological activity—reduced immunosuppression with retained antifungal efficacy. This comparison, therefore, synthesizes the robust pharmacokinetic profile of FK506 and frames the available information on this compound in the context of its design as a selective, non-immunosuppressive calcineurin inhibitor.
Pharmacokinetic Profiles
FK506 (Tacrolimus)
The pharmacokinetics of FK506 are marked by significant inter- and intra-individual variability.[1] Its absorption is incomplete and erratic following oral administration.[2][3]
Table 1: Summary of FK506 Pharmacokinetic Parameters
| Parameter | Species | Value | Reference |
| Elimination Half-Life (t½) | Human (renal transplant patients) | 33 ± 8 hours | [2] |
| Human | ~12 hours (mean disposition) | [4] | |
| Human (liver transplant patients) | 4.5 to 33.1 hours | [5] | |
| Rat (intravenous) | 6.4 hours | [6] | |
| Total Body Clearance (CL) | Human (renal transplant patients) | 2.4 ± 1.1 L/hour | [2] |
| Human | ~0.06 L/h/kg | [4] | |
| Rat (intravenous) | 1.59 L/h·kg | [6] | |
| Bioavailability (F) | Human (oral) | 14 ± 12% | [2] |
| Human (oral) | ~25% | [4] | |
| Time to Peak Concentration (Tmax) | Human (oral) | 1 to 4 hours | [3] |
| Rat (oral) | 0.25 hours | [6] | |
| Volume of Distribution (Vd) | Rat (intravenous, steady state) | 11.8 L/kg | [6] |
| Human (plasma concentrations) | ~30 L/kg | [7] |
Absorption: Oral absorption of FK506 is variable, with peak blood or plasma concentrations reached between 0.5 to 6 hours.[4]
Distribution: FK506 is extensively bound to red blood cells, with a mean blood-to-plasma ratio of approximately 15.[4][5] In plasma, it is primarily bound to albumin and alpha-1-acid glycoprotein.[4] The drug is widely distributed throughout the body.[1][6]
Metabolism: FK506 is almost completely metabolized before elimination, primarily by cytochrome P450 3A (CYP3A) enzymes in the gut wall and liver.[4][8] It is also a substrate for the P-glycoprotein efflux pump.[1][8]
Excretion: The majority of FK506 metabolites are excreted in the bile, with approximately 95% of the administered dose eliminated via this route.[7] Less than 1% of the parent drug is excreted unchanged in the urine and feces.[5][7]
This compound
Studies have shown that this compound exhibits significantly reduced immunosuppressive activity compared to FK506, with an over 70-fold decrease in the inhibition of IL-2 production in murine T-cells.[9] It retains broad-spectrum antifungal activity and has demonstrated efficacy in a murine model of invasive fungal infection.[10][13][14] The development of this compound has been guided by structural biology insights into the differences between fungal and human FKBP12 proteins.[10][11]
Experimental Protocols
Determination of FK506 Pharmacokinetics in Renal Transplant Patients
A randomized, crossover study design was utilized to assess the pharmacokinetics of FK506 following single-dose intravenous infusion and oral administration in patients awaiting renal transplantation.[2]
-
Subjects: Six non-dialysis patients with chronic renal failure.[2]
-
Dosing:
-
Washout Period: A 4-day washout period was implemented between the two dosing periods.[2]
-
Sample Collection: Blood samples were collected for 72 hours after each dose.[2]
-
Analytical Method: Whole-blood FK506 levels were quantified using a standard, two-step, non-specific enzyme immunoassay.[2]
Mechanism of Action and Signaling Pathway
Both FK506 and this compound exert their effects by targeting calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[15][16]
FK506 Mechanism of Action:
-
FK506 first binds to an intracellular protein, FKBP12 (FK506-binding protein 12).[15][17]
-
This FK506-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[15][16][17][18]
-
In T-lymphocytes, calcineurin is responsible for dephosphorylating the nuclear factor of activated T-cells (NFAT).[15][19]
-
By inhibiting calcineurin, FK506 prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[19]
-
This blockage of NFAT activation leads to the inhibition of interleukin-2 (B1167480) (IL-2) gene transcription and the production of other cytokines essential for T-cell proliferation and the immune response.[15][19]
This compound's Differential Activity: this compound is designed to exploit structural differences between fungal and human FKBP12.[10][11] The modification at the C-22 position of the FK506 scaffold is intended to sterically hinder its interaction with the human FKBP12-calcineurin complex, thus reducing its immunosuppressive effect, while still allowing it to effectively inhibit the fungal counterpart.[10][12]
Caption: Calcineurin signaling pathway and inhibition by FK506/APX879.
Conclusion
The pharmacokinetic profile of FK506 is well-documented, characterized by high variability that necessitates careful patient monitoring. In contrast, the development of this compound has centered on achieving a specific pharmacodynamic outcome: potent antifungal activity with diminished immunosuppression. While detailed pharmacokinetic studies on this compound are not yet widely published, its rational design based on structural differences between host and pathogen targets represents a promising strategy in the development of novel anti-infective agents. Future research providing a comprehensive pharmacokinetic profile of this compound will be crucial for its potential clinical translation.
References
- 1. Tacrolimus—why pharmacokinetics matter in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of FK506 after intravenous and oral administration in patients awaiting renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of FK 506: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of FK506 in Liver Transplant Recipients After Continuous Intravenous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, Distribution, Metabolism and Excretion of Tacrolimus (FK506) in the Rat [jstage.jst.go.jp]
- 7. msjonline.org [msjonline.org]
- 8. Pharmacokinetic considerations relating to tacrolimus dosing in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing calcineurin-FK506-FKBP12 crystal structures from invasive fungal pathogens to develop antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. FK-506 and cyclosporin A: immunosuppressive mechanism of action and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in the mechanism of action of cyclosporine and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclosporin A and FK506: molecular mechanisms of immunosuppression and probes for transplantation biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal Procedures for Novel Compound APX879
For Immediate Use by Authorized Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of the novel compound APX879. As a substance under investigation, this compound must be treated as potentially hazardous. All disposal procedures must adhere to strict laboratory safety protocols and comply with federal, state, and local regulations. The following step-by-step guidance is designed to ensure the safe and environmentally responsible management of this compound waste.
Waste Characterization and Segregation
Prior to disposal, all waste streams containing this compound must be characterized. Given its novel nature, this compound should be preliminarily classified as hazardous waste until comprehensive toxicological and environmental impact data are available.
Experimental Protocol for Preliminary Hazard Assessment:
A preliminary assessment should be conducted based on the known synthetic pathway and structural analogs of this compound. This involves a thorough review of the Safety Data Sheets (SDS) for all reactants and byproducts.[1][2][3][4] Key characteristics to evaluate are:
-
Ignitability: Flashpoint determination using a Pensky-Martens closed-cup tester.
-
Corrosivity: pH measurement of aqueous solutions of this compound.
-
Reactivity: Assessment of potential reactions with water, air, or other common laboratory chemicals.
-
Toxicity: Review of any available in-vitro or in-silico toxicity data.
Based on this preliminary assessment, this compound waste must be segregated into the following categories:
| Waste Stream | Description | Recommended Container Type |
| Solid this compound Waste | Unused or expired pure compound, contaminated personal protective equipment (PPE), and lab consumables. | Labeled, sealed, polyethylene (B3416737) bag |
| Liquid this compound Waste (Aqueous) | Solutions of this compound in water or buffer. | Labeled, sealed, glass carboy |
| Liquid this compound Waste (Organic Solvent) | Solutions of this compound in organic solvents. | Labeled, sealed, glass carboy |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant sharps container |
Step-by-Step Disposal Procedures
Personnel must wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, at all times when handling this compound waste.
Step 1: Container Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the specific components of the waste stream (e.g., "this compound in methanol"). The date of waste accumulation should also be clearly marked on the label.
Step 2: Waste Accumulation
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6] The SAA must be a secure area away from general laboratory traffic and drains.
Step 3: In-Lab Neutralization (if applicable)
If the preliminary hazard assessment indicates that this compound can be safely neutralized in the lab, a specific protocol should be developed and approved by the institution's Environmental Health and Safety (EHS) office. Do not attempt any neutralization without EHS approval.
Step 4: Scheduling a Waste Pickup
Once a waste container is full or has been in the SAA for the maximum allowable time (typically 90 days), a waste pickup must be scheduled with the institution's EHS department. Do not move hazardous waste outside of the designated laboratory area.
Step 5: Disposal of Empty Containers
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[7][8] Subsequent rinseates may be disposed of according to institutional policy. After rinsing, deface the original label and dispose of the container as non-hazardous waste.
Regulatory Compliance
All disposal activities for this compound must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[9][10][11] For pharmaceutical waste, the EPA's Subpart P regulations provide specific guidance for healthcare facilities and may be relevant to drug development research.[11][12] It is strictly prohibited to dispose of this compound down the drain or in the regular trash.[6][7][8]
Emergency Procedures
In the event of a spill of this compound, immediately alert personnel in the area and follow the laboratory's established spill response protocol. The specific cleanup procedure will depend on the nature of the spill (solid or liquid) and should be outlined in the laboratory's Chemical Hygiene Plan. Any materials used for spill cleanup must be disposed of as hazardous waste.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 2. ehs.com [ehs.com]
- 3. acs.org [acs.org]
- 4. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. getbiomed.com [getbiomed.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. ovid.com [ovid.com]
Essential Safety and Logistical Information for Handling APX879
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling, operation, and disposal of APX879, a potent pharmaceutical compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Quantitative Safety Data
Understanding the exposure limits and the protection offered by PPE is critical. The following tables provide key quantitative data for risk assessment.
Occupational Exposure Bands (OEBs) and Occupational Exposure Limits (OELs)
This compound is classified as a highly potent compound. The OEB helps categorize compounds based on their potential health effects and potency, which in turn determines the necessary containment and handling precautions. A compound is generally classified as potent if it has an OEL of ≤ 10 μg/m³.[1]
| OEB | Exposure Range (μg/m³) | Description | Handling Requirements |
| 1 | 1000-5000 | Non-toxic | General ventilation, standard lab practices |
| 2 | 100-1000 | Almost non-toxic | Local exhaust ventilation, basic PPE |
| 3 | 10-100 | Slightly toxic | Barrier system, dedicated dispensary, gowned operator |
| 4 | 1-10 | Potent | Closed handling with isolator, gowned operator with PAPR |
| 5 | < 1 | Highly Potent | Full containment, isolator in a designated negative pressure suite, gowned personnel with PAPRs |
Based on the potent nature of this compound, it falls into OEB 4, requiring stringent containment and PPE protocols.
Respirator Assigned Protection Factors (APFs)
An APF is the workplace level of respiratory protection that a respirator or class of respirators is expected to provide.[2] The appropriate respirator must be selected based on the potential exposure concentration.
| Respirator Type | Assigned Protection Factor (APF) |
| Half Mask (Elastomeric or Filtering Facepiece) | 10 |
| Full Facepiece (Elastomeric) | 50 |
| Loose-Fitting Powered Air-Purifying Respirator (PAPR) | 25 |
| Hooded Powered Air-Purifying Respirator (PAPR) | 25 or 1000 (depending on model) |
Nitrile Glove Breakthrough Times
It is crucial to use gloves with adequate resistance to the solvents used with this compound. Breakthrough time is the time it takes for a chemical to permeate through the glove material. Always consult the glove manufacturer's specific chemical resistance data. The following are general guidelines.
| Chemical Class | General Breakthrough Time for Nitrile Gloves |
| Weak Acids and Bases | Good to Excellent |
| Alcohols | Fair to Good |
| Aromatic Hydrocarbons | Poor |
| Halogenated Hydrocarbons | Poor |
| Ketones | Poor |
Experimental Protocols
Adherence to detailed experimental protocols is mandatory to ensure safety and experimental integrity.
Standard Operating Procedure for Weighing and Solution Preparation of this compound
-
Preparation:
-
Designate a specific handling area within a certified chemical fume hood or a glovebox.
-
Ensure proper ventilation and verify the functionality of the containment system.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh boats, vials, and calibrated pipettes.
-
Prepare labeled waste containers for solid and liquid hazardous waste.
-
-
PPE Donning:
-
Don inner nitrile gloves.
-
Don a chemical-resistant disposable gown or coveralls.
-
Don outer nitrile gloves.
-
Don a full-face respirator or a PAPR.
-
Ensure all PPE is properly fitted and inspected for integrity.
-
-
Handling and Weighing:
-
Perform all manipulations within the designated containment area.
-
Carefully transfer the required amount of this compound powder to a weigh boat using a dedicated spatula.
-
Record the weight and securely close the primary container of this compound.
-
-
Solution Preparation:
-
Place the weigh boat containing this compound into the receiving vial.
-
Slowly add the desired solvent to the vial, ensuring the powder is wetted without causing aerosolization.
-
Cap the vial and mix gently until the compound is fully dissolved.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces, equipment, and the exterior of the closed vial with a suitable decontamination solution.
-
Dispose of all single-use items (weigh boat, outer gloves, wipes) in the designated hazardous waste container.
-
Remove PPE in the reverse order of donning, ensuring not to contaminate skin or clothing.
-
Mandatory Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan for this compound Exposure or Spill
Caption: Decision tree for this compound emergency response.
Operational and Disposal Plan
A comprehensive plan for the entire lifecycle of this compound in the laboratory is essential.
Operational Plan
-
Procurement and Receipt:
-
Order the minimum quantity of this compound required for the experiment.
-
Upon receipt, inspect the container for any damage.
-
Log the compound into the chemical inventory system.
-
-
Storage:
-
Store this compound in a designated, locked, and ventilated cabinet, separate from incompatible materials.
-
Ensure the storage temperature and conditions comply with the manufacturer's recommendations.
-
-
Handling:
-
Always handle this compound within a certified chemical fume hood, glovebox, or other appropriate containment device.
-
Use dedicated equipment (spatulas, glassware) for handling this compound to prevent cross-contamination.
-
-
Decontamination:
-
Establish and validate a decontamination procedure for all surfaces and equipment that come into contact with this compound.
-
Regularly decontaminate the handling area.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation:
-
Solid Waste: Used PPE (gloves, gowns), disposable labware (pipette tips, weigh boats), and contaminated cleaning materials should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container.
-
Sharps Waste: Contaminated needles and blades must be placed in a designated sharps container for hazardous waste.
-
-
Container Labeling:
-
Waste Pickup and Disposal:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[3]
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.
-
All chemical waste is typically disposed of via high-temperature incineration by a licensed hazardous waste vendor.[1][4] Do not dispose of this compound down the drain.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
